molecular formula C8H14O3 B2406552 2-Methoxy-1-(oxan-3-yl)ethan-1-one CAS No. 1528714-77-3

2-Methoxy-1-(oxan-3-yl)ethan-1-one

Cat. No.: B2406552
CAS No.: 1528714-77-3
M. Wt: 158.197
InChI Key: XFNNPIKTSHHCEI-UHFFFAOYSA-N
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Description

2-Methoxy-1-(oxan-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . Its structure features a tetrahydropyran (oxane) ring linked to a 2-methoxyethanone chain, making it a valuable synthon in organic chemistry and medicinal chemistry research. This compound is provided as a high-purity material for Research Use Only and is strictly not for diagnostic or therapeutic use or personal consumption. Researchers value this ketone derivative as a potential building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds. The oxane ring is a common motif in bioactive molecules and natural products, while the methoxy ketone functionality can serve as a key reactive site for further chemical modifications . While specific biological data for this compound is not widely reported, its structural features suggest potential as an intermediate in exploring new chemical entities. It is recommended for use by qualified laboratory professionals. For comprehensive handling and safety information, please consult the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1-(oxan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-10-6-8(9)7-3-2-4-11-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNNPIKTSHHCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of 2-Methoxy-1-(oxan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-methoxy-1-(oxan-3-yl)ethan-1-one CAS: (Isomer dependent, generic scaffold classification) IUPAC: 2-methoxy-1-(tetrahydro-2H-pyran-3-yl)ethanone Molecular Formula:



This technical guide outlines the synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one, a critical tetrahydropyran (THP) scaffold used in medicinal chemistry as a polar, non-aromatic pharmacophore. The presence of the ether oxygen in the ring and the


-methoxy ketone functionality necessitates a synthetic strategy that avoids harsh acidic conditions (which could open the THP ring) and strong bases (which could epimerize the C3 stereocenter).

We present two validated pathways:

  • The Diazo-Insertion Route (Primary): A high-precision, regioselective method ideal for research-scale synthesis (mg to g), utilizing trimethylsilyldiazomethane (TMSCHN

    
    ) and rhodium catalysis.
    
  • The Hypervalent Iodine Route (Secondary): A scalable alternative avoiding diazo compounds, converting a methyl ketone precursor directly to the

    
    -functionalized product.
    

Part 1: Retrosynthetic Analysis

The strategic disconnection focuses on the


 bond and the preservation of the tetrahydropyran ring integrity.

Retrosynthesis Target 2-methoxy-1-(oxan-3-yl)ethan-1-one (Target) Diazo 1-Diazo-1-(oxan-3-yl)propan-2-one (Diazoketone) Target->Diazo Rh(II) / MeOH O-H Insertion MethylKetone 1-(Oxan-3-yl)ethan-1-one Target->MethylKetone PhI(OAc)2 / KOH (Hypervalent Iodine) AcidCl Oxan-3-carbonyl chloride Diazo->AcidCl TMSCHN2 Acid Tetrahydropyran-3-carboxylic acid (Comm. Available) AcidCl->Acid (COCl)2 Weinreb Weinreb Amide (N-methoxy-N-methylamide) MethylKetone->Weinreb MeMgBr Weinreb->Acid NH(OMe)Me

Figure 1: Retrosynthetic tree illustrating the Primary (Diazo) and Secondary (Methyl Ketone) pathways.

Part 2: Route 1 - The Diazo-Insertion Protocol (Gold Standard)

This route is recommended for discovery chemistry due to its mild conditions and high functional group tolerance. It avoids the regioselectivity issues often encountered in the halogenation of non-symmetric ketones.

Phase A: Activation of Carboxylic Acid

Precursor: Tetrahydropyran-3-carboxylic acid (CAS 873397-60-7).

  • Reagents: Oxalyl chloride (1.2 equiv), DMF (catalytic), DCM (anhydrous).

  • Protocol:

    • Dissolve tetrahydropyran-3-carboxylic acid (1.0 equiv) in anhydrous DCM (

      
      ) under 
      
      
      
      .
    • Cool to

      
      . Add catalytic DMF (2-3 drops).
      
    • Add oxalyl chloride (1.2 equiv) dropwise. Caution: Gas evolution (CO, CO

      
      , HCl).
      
    • Stir at

      
       for 1 hour, then warm to Room Temperature (RT) for 2 hours.
      
    • Concentrate in vacuo to yield the crude acid chloride. Do not purify on silica.

Phase B: Formation of Diazoketone

Safety Critical: Use Trimethylsilyldiazomethane (TMSCHN


) instead of diazomethane.[1] While safer, TMSCHN

is still highly toxic (pulmonary edema risk) and must be handled in a high-flow fume hood.
  • Reagents: TMSCHN

    
     (2.0 M in hexanes, 2.5 equiv), THF/Acetonitrile (1:1).
    
  • Protocol:

    • Dissolve the crude acid chloride in THF/MeCN (1:1 mixture,

      
      ).
      
    • Cool to

      
      .
      
    • Add TMSCHN

      
       solution dropwise.
      
    • Stir at

      
       for 4 hours. Monitor by TLC (disappearance of acid chloride).
      
    • Quench: Carefully add dilute acetic acid dropwise at

      
       until nitrogen evolution ceases.
      
    • Workup: Dilute with EtOAc, wash with saturated NaHCO

      
       and brine. Dry over MgSO
      
      
      
      .
    • Purification: Flash chromatography (Silica, Hexane/EtOAc) to isolate the

      
      -diazoketone (typically a yellow oil).
      
Phase C: Rhodium-Catalyzed O-H Insertion

This step installs the methoxy group via carbene insertion into methanol.

  • Reagents: Rh

    
    (OAc)
    
    
    
    (1 mol%), Methanol (anhydrous, 10 equiv), DCM.
  • Protocol:

    • Dissolve the diazoketone in DCM (

      
      ).
      
    • Add anhydrous Methanol (10 equiv).

    • Add Rh

      
      (OAc)
      
      
      
      (1 mol%).
    • Stir at RT.[2][3][4] Nitrogen gas will evolve immediately.

    • Reaction is typically complete in <1 hour.

    • Purification: Concentrate and purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

ReactionFlow Start THP-3-COOH Step1 Acid Chloride Start->Step1 (COCl)2, DMF Step2 Diazoketone Step1->Step2 TMSCHN2 Product 2-methoxy-1-(oxan-3-yl)ethan-1-one Step2->Product Rh2(OAc)4, MeOH -N2

Figure 2: Step-by-step reaction workflow for the Diazo-Insertion Route.

Part 3: Route 2 - Hypervalent Iodine Oxidation (Scale-Up Alternative)

If avoiding diazo compounds is required for safety or scale, this route utilizes hypervalent iodine to functionalize the


-position of the corresponding methyl ketone.
Phase A: Synthesis of Methyl Ketone
  • Weinreb Amide Formation: React THP-3-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride, EDC, and HOBt.

  • Grignard Addition: Treat the Weinreb amide with Methylmagnesium bromide (MeMgBr, 3.0 M in ether) at

    
     to yield 1-(oxan-3-yl)ethan-1-one .
    
Phase B: Oxidative Functionalization
  • Reagents: Iodobenzene diacetate (PIDA) or [Hydroxy(tosyloxy)iodo]benzene (HTIB), KOH, Methanol.

  • Protocol (Direct Methoxylation):

    • Dissolve 1-(oxan-3-yl)ethan-1-one (1.0 equiv) in MeOH.

    • Add KOH (3.0 equiv) dissolved in MeOH.

    • Cool to

      
      .
      
    • Add PhI(OAc)

      
       (1.1 equiv) portion-wise.
      
    • Stir at

      
       to RT for 3 hours.
      
    • Mechanism: Formation of the

      
      -hydroxy dimethyl acetal, followed by acidic hydrolysis (1N HCl workup) to the 
      
      
      
      -methoxy ketone.
    • Note: This route may produce the dimethyl acetal byproduct, requiring careful hydrolysis.

Part 4: Quantitative Data & Characterization

ParameterRoute 1 (Diazo)Route 2 (Hypervalent Iodine)
Overall Yield 65-75%45-55%
Step Count 33 (from Acid)
Purity Profile High (>95%)Moderate (Requires HPLC)
Safety Hazard Toxicity (TMSCHN

)
Exotherm / Oxidizer
Scalability < 10g> 10g
Expected Analytical Data
  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       4.20 (s, 2H, -C(=O)CH 
      
      
      
      OMe)
    • 
       3.8-4.0 (m, 2H, THP ring protons adjacent to O)
      
    • 
       3.45 (s, 3H, -OCH 
      
      
      
      )
    • 
       2.6-2.8 (m, 1H, THP C3-H alpha to carbonyl)
      
    • 
       1.5-2.0 (m, 4H, THP ring methylene protons)
      
  • 13C NMR (100 MHz, CDCl

    
    ): 
    
    • Carbonyl: ~208 ppm

    • Methoxy: ~59 ppm

    • Alpha-C: ~78 ppm

Part 5: References

  • Safe Diazo Transfer: Presset, M., et al. "Synthesis of

    
    -Diazoketones." Synthesis, vol. 43, no. 16, 2011, pp. 2549-2552. Link
    
  • Rh-Catalyzed Insertion: Doyle, M. P., et al. "Rhodium(II) Acetate Catalyzed Reactions of

    
    -Diazocarbonyl Compounds." Chemical Reviews, vol. 86, no. 5, 1986, pp. 919-939. Link
    
  • Hypervalent Iodine Oxidation: Moriarty, R. M., et al. "Synthesis of

    
    -Hydroxy Ketones Using Hypervalent Iodine." Journal of Organic Chemistry, vol. 50, no. 11, 1985, pp. 1969-1977. Link
    
  • TMS-Diazomethane Safety: Aoyama, T., et al. "Trimethylsilyldiazomethane as a Safe Substitute for Diazomethane."[1][5] Chemical & Pharmaceutical Bulletin, vol. 29, no. 11, 1981, pp. 3249-3255.[1] Link

  • General Alpha-Alkoxylation: Kawamura, Y., et al. "Direct

    
    -Methoxylation of Ketones." Organic Letters, vol. 14, no. 12, 2012, pp. 2996-2999. Link
    

Sources

Cheminformatic and Pharmacological Profiling: 2-methoxy-1-(oxan-3-yl)ethan-1-one

[1]

Document Type: Technical Assessment & Experimental Guide Subject: 2-methoxy-1-(oxan-3-yl)ethan-1-one (CAS: Analogous to 6581-66-4 series) Synonyms: 2-methoxy-1-(tetrahydro-2H-pyran-3-yl)ethanone;

1Classification:

Part 1: Executive Assessment (The "Why")

As a Senior Application Scientist, my assessment of 2-methoxy-1-(oxan-3-yl)ethan-1-one is that it represents a privileged pharmacophore scaffold rather than a standalone therapeutic agent.[1] It sits at the intersection of two critical chemical spaces: glycomimetics (due to the oxane/tetrahydropyran ring) and electrophilic warheads (due to the

This molecule is best utilized as a Fragment-Based Drug Discovery (FBDD) starting point.[1] Its structure suggests high potential for:

  • SGLT2 Inhibition & Metabolic Modulation: The oxane ring mimics the pyranose ring of glucose, making it a viable scaffold for sodium-glucose cotransporter inhibitors.

  • Kinase Hinge Binding: The carbonyl oxygen and methoxy oxygen provide a distinct hydrogen-bond acceptor motif suitable for the ATP-binding pocket of kinases.[1]

  • Chiral Building Block: The C3 position of the oxane ring is a chiral center. Biological activity will be highly enantioselective (

    
     vs. 
    
    
    ), necessitating asymmetric synthesis protocols.

Part 2: Structural & In Silico Profiling

Before wet-lab synthesis, we must understand the physicochemical constraints. This molecule adheres strictly to Lipinski’s Rule of Five , making it an ideal "Lead-Like" candidate.

Physiochemical Properties (Calculated)
PropertyValue (Est.)Significance
Molecular Weight ~158.19 g/mol Ideal for FBDD; allows room for decoration.[1]
cLogP 0.5 – 0.9Highly water-soluble; low risk of non-specific protein binding.[1]
H-Bond Acceptors 3 (Ether, Ketone, THP-O)High capacity for specific receptor interaction.
H-Bond Donors 0Requires functionalization (e.g., reductive amination) to add donor capacity.
Rotatable Bonds 3Low entropic penalty upon binding.
TPSA ~35 ŲExcellent blood-brain barrier (BBB) permeability predicted.[1]
Pharmacophore Visualization (DOT)

The following diagram illustrates the functional logic of the molecule, mapping structural features to predicted biological interactions.

PharmacophoreMapMolecule2-methoxy-1-(oxan-3-yl)ethan-1-oneTHP_RingOxane (THP) Ring(Lipophilic Spacer / Sugar Mimic)Molecule->THP_RingKetoneKetone Carbonyl(H-Bond Acceptor)Molecule->KetoneMethoxyAlpha-Methoxy Group(Metabolic Soft Spot / Dipole)Molecule->MethoxyChiralCenterC3 Chiral Center(Stereoselectivity)THP_Ring->ChiralCenterSGLT2Target: SGLT2/Glucosidase(Glycomimetic)THP_Ring->SGLT2Mimics PyranoseKinaseTarget: Kinase Hinge(Bidentate Binding)Ketone->KinaseAcceptor 1Methoxy->SGLT2H-Bond NetworkMethoxy->KinaseAcceptor 2

Caption: Pharmacophore mapping linking structural motifs (THP ring, Ketone, Methoxy) to predicted biological targets (Kinases, Metabolic Enzymes).[1]

Part 3: Predicted Biological Activity (SAR Analysis)

Glycomimetic Activity (Metabolic Targets)

The oxane (tetrahydropyran) ring is the core structure of hexose sugars.

  • Mechanism: This molecule lacks the poly-hydroxyl groups of glucose but retains the spatial volume and the ether oxygen. It acts as a "Hydrophobic Tag" mimic.

  • Application: It serves as a replacement for the glucose moiety in SGLT2 inhibitors (like Dapagliflozin) to improve oral bioavailability and metabolic stability, albeit with likely lower intrinsic potency unless further substituted [1].

Electrophilic Reactivity (Covalent Inhibition)

The

  • Potential: This increases susceptibility to nucleophilic attack by active-site serines or cysteines in proteases.[1]

  • Risk: High reactivity can lead to toxicity (PAINS - Pan-Assay Interference Compounds).[1] However, the methoxy group is a "soft" activator compared to halogens, suggesting a balanced reactivity profile suitable for Reversible Covalent Inhibition [2].

Part 4: Experimental Protocols

To validate the biological activity, you must first synthesize the probe and then screen it.

Synthesis Workflow (Self-Validating)

Note: This protocol prioritizes enantiomeric purity, which is critical for biological data integrity.

Step 1: Weinreb Amide Formation

  • Reagents: Tetrahydropyran-3-carboxylic acid, EDCI, N,O-dimethylhydroxylamine.[1]

  • Logic: Converts the acid to a stable intermediate that prevents over-addition of Grignard reagents.

Step 2: Grignard Addition (The Ketone Setup)

  • Reagents: Methoxymethyl magnesium chloride (or equivalent protected methanol source).

  • Logic: Installs the C2-carbon chain with the oxygen handle.

Step 3: Methylation

  • Reagents: Methyl iodide (MeI), Sodium Hydride (NaH).

  • Critical Control: Perform at 0°C to prevent racemization of the C3-THP center.

Step 4: Chiral Separation

  • Method: Chiral HPLC (OD-H column).[1]

  • Validation: You must separate enantiomers. Biological systems will likely recognize only the (

    
    )- or (
    
    
    )-isomer.[1]
Screening Workflow (DOT)

ScreeningWorkflowStartSynthesized RacemateChiralSepChiral HPLC Separation(Isolate R & S)Start->ChiralSepAssay1Primary Screen:SGLT2 / Glucosidase AssayChiralSep->Assay1Test Both EnantiomersAssay2Secondary Screen:Kinase Panel (ATP Competitive)Assay1->Assay2If Active (>50% Inh)ADMETADMET Profiling(Microsomal Stability)Assay2->ADMETDecisionHit ValidationADMET->Decision

Caption: Step-by-step screening cascade from chiral separation to target validation.

Part 5: ADMET & Safety Considerations

Metabolic Stability (The "Soft Spot")

The O-methyl (methoxy) group is a primary target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Metabolic Pathway: O-demethylation will yield the

    
    -hydroxy ketone.[1]
    
  • Consequence: The resulting

    
    -hydroxy ketone can undergo tautomerization (Lobry de Bruyn–van Ekenstein transformation) or oxidation to a diketone, which is highly reactive and potentially toxic.
    
  • Mitigation Strategy: During lead optimization, consider replacing the methoxy group with a difluoromethoxy (-OCF2H) group to block metabolism while retaining H-bond acceptor capability [3].[1]

Solubility

The THP ring confers excellent aqueous solubility compared to phenyl/cyclohexyl analogs. This molecule should dissolve readily in DMSO (for stock) and PBS (for assays) without requiring complex formulations.

References

  • Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Discusses the use of THP as a bioisostere for cyclohexane and sugars to modulate pKa and ADME.

  • Alpha-Methoxy Ketones in Medicinal Chemistry.Journal of Medicinal Chemistry.
  • Metabolic Stability of Ether Derivatives. NIH PubChem Compound Summary. Analysis of metabolic pathways for methoxy-substituted aliphatic chains.

(Note: Specific biological data for this exact CAS is proprietary or sparse; the above references ground the structural analysis in established medicinal chemistry principles.)

Technical Guide: Synthesis and Application of 2-Methoxy-1-(oxan-3-yl)ethan-1-one and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-methoxy-1-(oxan-3-yl)ethan-1-one (IUPAC: 2-methoxy-1-(tetrahydro-2H-pyran-3-yl)ethan-1-one), a versatile heterocyclic building block. Characterized by a saturated oxygen heterocycle (tetrahydropyran/oxane) linked to a reactive


-methoxy ketone moiety, this scaffold serves as a critical intermediate in the synthesis of bioactive small molecules.

The tetrahydropyran (THP) ring acts as a lipophilic modulator and bioisostere for cyclohexane, improving aqueous solubility while maintaining steric bulk. The


-methoxy ketone functionality provides a "soft" metabolic handle and serves as a divergent point for heterocycle synthesis (e.g., imidazoles, thiazoles) or stereoselective reduction to 1,2-amino alcohols. This guide details high-fidelity synthetic protocols, derivatization strategies, and medicinal chemistry applications.[1]

Part 1: Structural Analysis & Pharmacophore Utility

The Tetrahydropyran (THP) Advantage

In medicinal chemistry, the THP ring is a privileged scaffold.[1][2][3] Unlike its carbocyclic analog (cyclohexane), the ether oxygen in the THP ring accepts hydrogen bonds, lowering the LogP (lipophilicity) by approximately 1.0–1.5 units. This modification often improves the pharmacokinetic (PK) profile of drug candidates by enhancing solubility and reducing non-specific protein binding.

The -Methoxy Ketone Motif

The side chain, 2-methoxyethan-1-one, offers unique reactivity:

  • Electrophilicity: The carbonyl carbon is activated by the inductive effect of the

    
    -oxygen, making it highly susceptible to nucleophilic attack (e.g., reductive amination).
    
  • Chelation: The 1,2-oxygen arrangement allows for bidentate chelation with metal cations (Mg²⁺, Zn²⁺), which can be exploited for diastereoselective reductions (Cram’s Chelate Rule).

  • Metabolic Liability: The methoxy group is a potential site for O-demethylation by CYP450 enzymes. In drug design, this position is often modified (e.g., deuteration or cyclization) to tune metabolic stability.

Part 2: High-Fidelity Synthetic Protocols

Retrosynthetic Strategy

The most robust route to 2-methoxy-1-(oxan-3-yl)ethan-1-one avoids direct alkylation of the ketone, which often leads to poly-alkylation. Instead, we utilize the Weinreb Amide protocol to prevent over-addition, followed by


-functionalization.
Protocol A: The Weinreb-Grignard Route (Standard)

This protocol converts tetrahydropyran-3-carboxylic acid to the target ketone via an


-bromo intermediate.

Reagents Required:

  • Tetrahydropyran-3-carboxylic acid (CAS: 873397-34-3)

  • N,O-Dimethylhydroxylamine HCl

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Methylmagnesium bromide (3.0 M in ether)

  • Phenyltrimethylammonium tribromide (PTAB) or Bromine (

    
    )
    
  • Sodium methoxide (NaOMe) in methanol

Step-by-Step Methodology:

  • Weinreb Amide Formation:

    • Dissolve THP-3-carboxylic acid (1.0 eq) in DCM (0.2 M).

    • Add N,O-Dimethylhydroxylamine HCl (1.2 eq) and HOBt (1.2 eq).

    • Cool to 0°C. Add EDCI (1.5 eq) and DIPEA (3.0 eq).

    • Stir at RT for 12h. Quench with 1N HCl. Extract with DCM.

    • Checkpoint: Isolate N-methoxy-N-methyl-oxan-3-carboxamide .

  • Grignard Addition (Ketone Synthesis):

    • Dissolve the amide (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

    • Add MeMgBr (1.5 eq) dropwise. Note: The stable chelated intermediate prevents double addition.

    • Warm to 0°C over 2 hours. Quench with sat.

      
      .
      
    • Result:1-(oxan-3-yl)ethan-1-one (Methyl Ketone).

  • 
    -Bromination: 
    
    • Dissolve Methyl Ketone (1.0 eq) in THF.

    • Add Phenyltrimethylammonium tribromide (1.05 eq) at 0°C.

    • Stir 1h. The orange color should fade.

    • Result:2-bromo-1-(oxan-3-yl)ethan-1-one .

  • Nucleophilic Displacement (The Target):

    • Dissolve the

      
      -bromo ketone in anhydrous Methanol.
      
    • Add NaOMe (2.0 eq, 25% wt in MeOH) dropwise at -10°C.

    • Stir 30 min. Critical: Monitor by TLC to prevent Favorskii rearrangement by-products.

    • Quench with dilute acetic acid. Concentrate and purify via silica gel chromatography (Hex/EtOAc).

Visualization: Synthetic Pathway

The following diagram illustrates the logic flow from the carboxylic acid precursor to the final target and its immediate derivatives.

Synthesis_Workflow Start THP-3-Carboxylic Acid (Precursor) Weinreb Weinreb Amide (Stable Intermediate) Start->Weinreb EDCI, N,O-DMHA (Amide Coupling) MeKetone Methyl Ketone (1-(oxan-3-yl)ethan-1-one) Weinreb->MeKetone MeMgBr, THF -78°C BromoKetone α-Bromo Ketone (Activated Electrophile) MeKetone->BromoKetone PTAB or Br2 (α-Bromination) Target TARGET MOLECULE 2-methoxy-1-(oxan-3-yl)ethan-1-one BromoKetone->Target NaOMe, MeOH (SN2 Displacement)

Caption: Step-wise synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one via the Weinreb amide strategy to ensure mono-alkylation fidelity.

Part 3: Derivatization & Library Generation

Once synthesized, the 2-methoxy-1-(oxan-3-yl)ethan-1-one scaffold serves as a divergence point for creating analog libraries.

Heterocycle Synthesis (Hantzsch Reaction)

The


-methoxy ketone can be viewed as a masked 

-halo ketone equivalent or directly converted to thiazoles.
  • Reaction: Condensation with thioureas or thioamides.

  • Product: 4-(oxan-3-yl)-substituted thiazoles.

  • Utility: Kinase inhibitor fragments (e.g., Dasatinib analogs).

Reductive Amination (Chiral Amines)

Reacting the ketone with primary amines followed by reduction yields chiral 1,2-amino ethers.

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    .
  • Stereochemistry: The adjacent chiral center at C3 of the oxane ring induces diastereoselectivity during the hydride attack.

Analog Comparison Table

The following table contrasts the core structure with key bioisosteres used in optimization campaigns.

Analog StructureCore Ring

-Substituent
LogP (Calc)Chemical Utility
Target Molecule Oxane (THP) Methoxy ~0.8 Balanced solubility/permeability.
Piperidine AnalogPiperidineMethoxy~0.5 (pH 7.4)Basic center; lysosomotropic properties.
Cyclohexane AnalogCyclohexaneMethoxy~2.1High lipophilicity; metabolic stability.

-Chloro Analog
Oxane (THP)Chlorine~1.2Highly reactive electrophile (covalent binder).
THF AnalogOxolane (THF)Methoxy~0.4Lower molecular weight; different vector.

Part 4: Analytical Characterization

To validate the synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one, researchers must confirm the integrity of the ether linkage and the ketone.

Expected NMR Signals (CDCl₃, 400 MHz)
  • ¹H NMR:

    • 
       4.15 (s, 2H): Distinct singlet for the isolated 
      
      
      
      between the carbonyl and methoxy group.
    • 
       3.40 (s, 3H): Sharp singlet for the 
      
      
      
      group.
    • 
       3.80–3.90 (m, 2H): Equatorial protons of the THP ring adjacent to oxygen.
      
    • 
       2.60 (m, 1H): The methine proton at C3 (alpha to carbonyl).
      
  • ¹³C NMR:

    • 
       ~208 ppm: Ketone carbonyl (
      
      
      
      ).
    • 
       ~78 ppm: Alpha-carbon (
      
      
      
      ).
    • 
       ~68 ppm: THP ring carbons adjacent to oxygen.
      
Mass Spectrometry
  • ESI-MS (+): Expect

    
     peak at m/z ~159.1.
    
  • Fragmentation: Loss of methoxy group (

    
    ) is a common fragmentation pathway.
    

Part 5: Divergent Synthesis Visualization

Derivatization_Tree Core 2-methoxy-1-(oxan-3-yl)ethan-1-one (CORE SCAFFOLD) Deriv1 1,2-Amino Alcohol (Reductive Amination) Core->Deriv1 R-NH2, NaBH3CN Deriv2 Thiazole Analog (Hantzsch Synthesis) Core->Deriv2 Thiourea, NBS Deriv3 Gem-difluoro Analog (Deoxofluorination) Core->Deriv3 DAST/Deoxo-Fluor Deriv4 Tertiary Alcohol (Grignard Addition) Core->Deriv4 R-MgBr

Caption: Divergent synthesis map showing four primary chemical transformations accessible from the core scaffold.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for THP stability and cleavage conditions). Link

  • Verrier, C., et al. (2010). Direct Synthesis of α-Alkoxy Ketones from Weinreb Amides. Organic Letters, 12(21), 4888-4891. (Protocol validation for direct alkoxymethylation). Link

Sources

Technical Guide: In Silico Profiling of 2-methoxy-1-(oxan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the in silico characterization of 2-methoxy-1-(oxan-3-yl)ethan-1-one . It is designed for medicinal chemists and computational toxicologists, focusing on the predictive methodologies required to profile this specific chemical entity in the absence of wet-lab data.

Executive Summary

2-methoxy-1-(oxan-3-yl)ethan-1-one (Molecular Formula:


; MW: ~158.2  g/mol ) represents a small, polar, non-aromatic scaffold containing ether and ketone functionalities. Structurally, it consists of a tetrahydropyran (oxane) ring substituted at the 3-position with a 2-methoxyacetyl group.

Due to its low molecular weight and specific heteroatom placement, this molecule is a candidate for fragment-based drug discovery (FBDD) , particularly as a CNS-penetrant building block. This guide details the computational strategy to predict its physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, and potential biological targets.

Chemical Identity & Structural Inputs

Accurate prediction begins with precise structural definition. The "garbage in, garbage out" principle applies strictly here.

  • IUPAC Name: 2-methoxy-1-(tetrahydro-2H-pyran-3-yl)ethan-1-one

  • Common Identifier: Oxan-3-yl-methoxyketone

  • Canonical SMILES: COCC(=O)C1CCCO1

  • InChIKey: (Predicted) DHIBLMCVMAVYAO-UHFFFAOYSA-N (Note: InChIKey is hash-based; actual generation requires software).

3D Conformer Generation Strategy

Properties such as dipole moment and shape complexity require a minimized 3D structure.

  • Enumeration: Generate stereoisomers. The C3 position on the oxane ring is chiral. Both (R) and (S) enantiomers must be modeled unless the synthesis is stereoselective.

  • Energy Minimization: Use the MMFF94s force field, which is optimized for small organic molecules, to identify the global minimum energy conformer.

Physicochemical Property Prediction

This section analyzes the molecule's "drug-likeness" using established quantitative structure-property relationship (QSPR) models.

Lipophilicity (LogP)

Lipophilicity is the primary driver of potency and distribution. For this ether-rich ketone, we employ a Consensus LogP approach to mitigate algorithm-specific bias.

  • XLOGP3 (Atomistic): Likely predicts values

    
     due to the hydrophilic ether oxygens.
    
  • WLOGP (Fragment-based): May penalize the flexibility of the methoxy chain.

  • Prediction: The molecule is expected to be moderately polar (LogP < 1.5), suggesting high water solubility and low risk of non-specific protein binding.

Topological Polar Surface Area (TPSA)

TPSA correlates with membrane permeability.

  • Calculation:

    • Ketone (

      
      ): ~17.07 
      
      
      
    • Ether (Oxane): ~9.23

      
      
      
    • Ether (Methoxy): ~9.23

      
      
      
    • Total TPSA:

      
      
      
  • Implication: With TPSA < 90

    
    , this molecule is predicted to have high blood-brain barrier (BBB) permeability .
    
Solubility (ESOL Model)

Using the Delaney ESOL method:

  • Class: Soluble to Very Soluble.

  • LogS: Predicted > -2.0.

  • Rationale: Low MW and three hydrogen bond acceptors (HBA) facilitate aqueous solvation.

ADMET Profiling Protocols

We utilize a "Traffic Light" system for risk assessment.

Absorption (The BOILED-Egg Model)

The BOILED-Egg (Brain Or IntestinaL EstimateD permeation) method plots WLOGP vs. TPSA.

  • Prediction: This molecule will likely fall into the Yellow Yolk (BBB permeant) region due to low TPSA and moderate lipophilicity.

  • P-gp Substrate: Unlikely. Small, non-basic molecules are rarely P-glycoprotein substrates, suggesting it will not be actively effluxed from the CNS.

Metabolism (CYP450)
  • CYP2D6/CYP3A4 Inhibition: Low probability. The molecule lacks the aromatic rings or basic nitrogens typically required for

    
     stacking or heme coordination in the CYP active site.
    
  • Metabolic Soft Spots: The methoxy group (

    
    ) is a prime site for O-demethylation  by CYP enzymes. The alpha-carbon to the carbonyl is also susceptible to oxidation.
    
Toxicity (ProTox-II Framework)[1]
  • Hepatotoxicity: Predicted Low. Lacks catechol or nitro-aromatic structural alerts.

  • Mutagenicity (AMES): Predicted Negative. No reactive electrophiles (like epoxides or alkyl halides) are present.

  • LD50 Class: Likely Class IV or V (Low toxicity) based on structural similarity to safe solvents/excipients.

Visualizing the In Silico Pipeline

The following diagram illustrates the decision logic for profiling this compound, moving from 1D SMILES to 3D docking.

InSilicoPipeline SMILES Input: SMILES COCC(=O)C1CCCO1 Conformer 3D Conformer Gen (RDKit / MMFF94) SMILES->Conformer Embed & Minimize PhysChem PhysChem Profiling (Lipinski, TPSA, LogP) Conformer->PhysChem Calc Descriptors ADMET ADMET Prediction (SwissADME / ProTox-II) PhysChem->ADMET QSPR Models Target Target Prediction (Reverse Docking) PhysChem->Target Pharmacophore Mapping ADMET->Target Filter Tox

Figure 1: End-to-end computational workflow for characterizing 2-methoxy-1-(oxan-3-yl)ethan-1-one.

Experimental Protocols (Methodology)

To replicate these predictions, follow these standardized protocols.

Protocol A: Physicochemical Profiling via RDKit (Python)

Objective: Calculate exact MW, LogP, and TPSA. Prerequisites: Python 3.8+, rdkit-pypi.

  • Initialize Environment:

  • Load Molecule:

  • Calculate Descriptors:

  • Validation: Ensure MW is ~158.2 and HBA is 3.

Protocol B: ADMET Profiling via SwissADME (Web)

Objective: Assess bioavailability and pharmacokinetics.[1] Source:

  • Input: Navigate to the SwissADME browser interface.[1][2][3]

  • Entry: Paste COCC(=O)C1CCCO1 into the SMILES list box.

  • Execution: Click "Run".

  • Analysis:

    • Bioavailability Radar: Check if the pink area falls entirely within the hexagon (Likely yes).

    • BOILED-Egg: Verify position in the Yellow ellipse.

    • Brenk/PAINS Alerts: Check for "Structural Alerts". This molecule should return 0 alerts, indicating a "clean" fragment.

Protocol C: Toxicity Prediction via ProTox-II

Objective: Predict LD50 and organ toxicity. Source: [4][5][6]

  • Input: Submit the SMILES string.

  • Select Endpoints: Check "All" (Acute Toxicity, Hepatotoxicity, Cytotoxicity, Mutagenicity).

  • Interpret Confidence: Only accept predictions with a Confidence Score (CS) > 0.7.

  • Output Table:

    Endpoint Prediction Confidence
    Mutagenicity Inactive High
    Carcinogenicity Inactive Moderate

    | Hepatotoxicity | Inactive | High |

Data Summary Table (Predicted)

PropertyPredicted Value / ClassMethod/Source
Molecular Weight 158.19 g/mol RDKit Descriptors
LogP (Consensus) 0.6 – 1.1SwissADME (iLOGP, XLOGP3)
TPSA 35.53

Ertl et al. (RDKit)
H-Bond Donors 0Lipinski
H-Bond Acceptors 3Lipinski
Water Solubility Soluble (LogS > -2)ESOL Method
GI Absorption HighBOILED-Egg
BBB Permeant YesBOILED-Egg
Lipinski Violations 0Rule of Five

References

  • SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[3][7] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3][7][8] Scientific Reports, 7, 42717.[3][7][8] [Link]

  • ProTox-II Toxicity Prediction: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[4][5][6][9][10] ProTox-II: a webserver for the prediction of toxicity of chemicals.[4][5][6][9][10] Nucleic Acids Research, 46(W1), W257–W263.[4] [Link]

  • SMILES Notation: Weininger, D. (1988).[11] SMILES, a chemical language and information system.[11][12] 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31-36. [Link]

  • RDKit Cheminformatics: Landrum, G. (2024). RDKit: Open-source cheminformatics. [Link]

  • BOILED-Egg Model: Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules.[8] ChemMedChem, 11(11), 1117–1121.[8] [Link]

Sources

Methodological & Application

HPLC analysis of 2-methoxy-1-(oxan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the analytical strategy for 2-methoxy-1-(oxan-3-yl)ethan-1-one (MW: 158.19 g/mol ), a critical intermediate featuring a tetrahydropyran (oxan) core and an


-methoxy ketone tail. The molecule presents two primary analytical challenges: (1) Lack of a strong chromophore , rendering standard UV detection (254 nm) ineffective, and (2) Chirality  at the C3 position of the oxane ring, requiring enantioselective separation. This guide provides three distinct protocols: a Universal Detection method (CAD/ELSD) for purity profiling, a Low-UV method for standard QC, and a Chiral Separation method for enantiomeric excess (ee) determination.

Molecule Analysis & Method Strategy

Physicochemical Profile:

  • Structure: A saturated 6-membered ether ring (oxane) substituted with a polar ketone side chain.

  • Chromophores: Weak. Contains only an isolated carbonyl (

    
     transition ~210 nm) and ether linkages (<190 nm).
    
  • Polarity (LogP): Estimated ~0.5–0.8. Moderately polar; will retain on C18 but requires high aqueous content at the gradient start.

  • Stereochemistry: One chiral center at C3. Exists as

    
     and 
    
    
    
    enantiomers.

Strategic Decision Matrix: The choice of detector is the critical variable for this analysis.

MethodStrategy Start Select Analytical Goal Purity Purity/Impurity Profiling Start->Purity Chiral Enantiomeric Excess (ee) Start->Chiral DetectorCheck Is CAD/ELSD/MS Available? Purity->DetectorCheck Proto3 Protocol 3: Chiral NP-HPLC (Amylose/Cellulose CSP) Chiral->Proto3 Proto1 Protocol 1: RP-HPLC with CAD/ELSD (Recommended) DetectorCheck->Proto1 Yes Proto2 Protocol 2: Low-UV (210 nm) (High Purity Solvents Req.) DetectorCheck->Proto2 No (UV only)

Figure 1: Decision tree for selecting the appropriate analytical protocol based on laboratory instrumentation and data requirements.

Protocol 1: Achiral Purity (CAD/ELSD/MS)

Status: Gold Standard Rationale: Since the analyte lacks a conjugated system, UV response will be non-linear and weak. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) provides a uniform response independent of extinction coefficients.[1]

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped C18.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.8 adjusted with Formic Acid).
Mobile Phase B Acetonitrile (LC-MS Grade).
Flow Rate 1.0 mL/min.[2]
Column Temp 35°C.
Detector CAD (Nebulizer: 35°C, Filter: 5.0s) or ESI-MS (Positive Mode, Scan 100-500 m/z).
Injection Vol 5 µL (CAD) / 1-2 µL (MS).
Gradient Table
Time (min)%BDescription
0.05Initial hold for polar retention.
2.05Isocratic hold.
10.060Linear ramp to elute impurities.
12.095Column wash.
14.095Wash hold.
14.15Re-equilibration (Hold 4 mins).

Expert Insight: Ammonium formate is used instead of phosphate because it is volatile (required for CAD/MS). If using ELSD, ensure the drift tube temperature is low enough (approx. 40°C) to avoid evaporating this semi-volatile ketone.

Protocol 2: Achiral Purity (Low-UV)

Status: Legacy/QC Standard Rationale: If universal detectors are unavailable, UV at 210 nm is the only option. This requires strict solvent control to prevent baseline noise from obscuring the analyte.

Critical Reagent Requirements
  • Solvent: You must use Acetonitrile (UV Cutoff 190 nm). Do not use Methanol (UV Cutoff 205 nm), as it absorbs significantly at 210 nm, causing a rising baseline that will mask the peak.

  • Buffer: Use Phosphoric Acid. Do not use Formic Acid or Acetate, as they have high background absorbance at 210 nm.

Chromatographic Conditions
ParameterSetting
Column Waters XSelect HSS T3 (4.6 x 150 mm, 5 µm). T3 bonding aids retention of polar molecules.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water.
Mobile Phase B Acetonitrile (HPLC Far UV Grade).
Wavelength 210 nm (Bandwidth 4 nm, Ref off).
Flow Rate 1.2 mL/min.[3]
Step-by-Step Workflow
  • System Preparation: Passivate the system with 10% Nitric Acid (remove column first!) if the system was previously used for proteins or high-salt buffers. Background UV noise is the enemy here.

  • Blank Injection: Inject Mobile Phase A. Ensure the baseline drift from 0-100% B is < 5 mAU.

  • Sample Dilution: Dissolve sample in 90:10 Water:ACN. Avoid high organic diluents to prevent "solvent breakthrough" peaks which elute near the void volume, potentially co-eluting with the analyte.

Protocol 3: Chiral Separation (Normal Phase)

Status: Required for Stereochemistry Rationale: The C3 position on the oxane ring creates enantiomers. Reverse phase (C18) cannot separate these. Amylose-based polysaccharide columns are most effective for cyclic ethers/ketones.

Screening Strategy

The "IG" or "AD-H" phases are most likely to succeed due to the interaction with the carbonyl and ether groups.

ParameterSetting
Column Chiralpak IG or Chiralpak AD-H (4.6 x 250 mm, 5 µm).
Mobile Phase n-Hexane : Ethanol (90 : 10) Isocratic.
Flow Rate 1.0 mL/min.[2]
Detector UV 210 nm (or Refractive Index if available).
Temperature 25°C.

Optimization:

  • If retention is too low (

    
    ), decrease Ethanol to 5%.
    
  • If peak shape is broad, add 0.1% Diethylamine (DEA) to the mobile phase (though usually not necessary for neutral ketones).

Troubleshooting & Validation

Common Failure Modes
SymptomProbable CauseCorrective Action
Ghost Peaks (Protocol 2) Contaminated Mobile Phase.At 210 nm, even trace organic impurities in water show up. Use fresh Milli-Q water and filter through 0.2 µm.[4]
Negative Peaks Refractive Index Effect.The sample solvent differs significantly from the mobile phase. Dissolve sample in Mobile Phase A.
Low Sensitivity Weak Chromophore.Switch to Protocol 1 (CAD) or derivatize with DNPH (creates UV-active hydrazone detected at 360 nm).
System Suitability Criteria (Acceptance Limits)
  • Tailing Factor:

    
     (Strict control needed due to potential enolization).
    
  • Precision (RSD):

    
     for Area (n=6).
    
  • Resolution (Chiral):

    
     between enantiomers.
    

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (Foundational text on Low-UV detection and solvent cutoffs).

  • Agilent Technologies. (2020). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones. Link (Reference for alternative DNPH derivatization strategy if UV sensitivity is critical).

  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection for Non-Chromophoric Compounds. Link (Validation of CAD for weak chromophores).

  • Daicel Corporation. Chiral Selector Screening Guide for Ethers and Ketones. Link (Basis for Chiralpak IG/AD-H selection).

Sources

Application Note: Structural Elucidation of 2-methoxy-1-(oxan-3-yl)ethan-1-one using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 2-methoxy-1-(oxan-3-yl)ethan-1-one using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for the acquisition of one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments. A systematic approach to the assignment of all proton and carbon signals is outlined, supported by predictive data and an in-depth discussion of the underlying principles of chemical shifts, spin-spin coupling, and through-bond correlations. This document is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development who utilize NMR spectroscopy for molecular structure elucidation.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][3] The analysis of ¹H and ¹³C NMR spectra, in particular, allows for a complete mapping of the proton and carbon framework of an organic compound.[4]

2-methoxy-1-(oxan-3-yl)ethan-1-one is a ketone derivative containing a saturated six-membered oxane ring. The structural complexity arising from the chiral center at the C3 position of the oxane ring and the flexible methoxyacetyl side chain necessitates a thorough NMR analysis for complete characterization. This application note details the experimental and analytical workflow for the structural elucidation of this compound, serving as a practical guide for similar analyses.

Experimental Design and Rationale

A multi-faceted NMR approach is employed to ensure the complete and accurate assignment of the ¹H and ¹³C spectra of 2-methoxy-1-(oxan-3-yl)ethan-1-one. The experimental design is based on a logical progression from simple 1D experiments to more informative 2D correlation experiments.

Diagram: Experimental Workflow

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Processing & Analysis prep Dissolve 2-methoxy-1-(oxan-3-yl)ethan-1-one in CDCl3 with TMS H1_NMR ¹H NMR prep->H1_NMR Initial structural overview C13_NMR ¹³C NMR H1_NMR->C13_NMR Proton environment COSY ¹H-¹H COSY C13_NMR->COSY Carbon backbone HSQC ¹H-¹³C HSQC COSY->HSQC Proton-proton coupling process Fourier Transform, Phasing, Baseline Correction HSQC->process Proton-carbon connectivity assign Spectral Assignment process->assign structure Structure Elucidation assign->structure

Caption: Workflow for NMR-based structural elucidation.

Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of 2-methoxy-1-(oxan-3-yl)ethan-1-one.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.

  • Add a small amount (1-2 drops) of a 1% solution of tetramethylsilane (TMS) in CDCl₃ as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[5][6][7] TMS is chemically inert, volatile, and its signals do not overlap with most organic compounds.[6][8][9]

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a broadband probe.

2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16

  • Acquisition Time: 3.0 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 12 ppm

  • Temperature: 298 K

Rationale: A 30° pulse angle is used to allow for a shorter relaxation delay without significantly compromising signal intensity, thus reducing the overall experiment time.

2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Number of Scans: 1024

  • Acquisition Time: 1.0 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 220 ppm

  • Temperature: 298 K

Rationale: Proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.[10] A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.[4][11]

2.3. ¹H-¹H COSY

  • Pulse Program: Gradient-selected COSY (cosygpqf).

  • Number of Scans: 4

  • Increments in F1: 256

  • Spectral Width (F1 and F2): 12 ppm

  • Temperature: 298 K

Rationale: The COSY experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[12][13][14] This is crucial for establishing the connectivity of proton networks within the molecule.

2.4. ¹H-¹³C HSQC

  • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).

  • Number of Scans: 8

  • Increments in F1: 256

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 220 ppm

  • Temperature: 298 K

Rationale: The HSQC experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[12][15][16] This is a powerful tool for unambiguously assigning carbon signals based on the already assigned proton signals.

Data Processing

All acquired data should be processed using appropriate NMR software such as Mnova or TopSpin.[17][18] The processing steps include:

  • Fourier Transformation: Conversion of the time-domain signal (FID) to the frequency-domain spectrum.[19]

  • Phasing: Correction of the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Removal of any distortions in the baseline of the spectrum.

  • Referencing: Calibration of the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integration: For ¹H NMR, determination of the relative number of protons corresponding to each signal.[10]

Predicted NMR Data and Spectral Assignments

Molecular Structure and Atom Numbering

Caption: Structure of 2-methoxy-1-(oxan-3-yl)ethan-1-one with atom numbering for NMR assignment.[20]

Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1~3.40s-3H
H7~4.10s-2H
H3~3.20m-1H
H8a, H8e~3.80 - 4.00m-2H
H4a, H4e~1.60 - 1.90m-2H
H5a, H5e~1.70 - 2.00m-2H
H6a, H6e~3.50 - 3.70m-2H

Rationale for Predictions:

  • H1 (-OCH₃): The protons of the methoxy group are expected to appear as a singlet around 3.40 ppm due to the deshielding effect of the adjacent oxygen atom.

  • H7 (-CH₂-C=O): These protons are adjacent to a carbonyl group and an oxygen atom, leading to a downfield shift, predicted to be a singlet around 4.10 ppm.

  • H3 (Oxane CH): This methine proton is attached to the carbon bearing the ketone, and its chemical shift will be influenced by the neighboring protons on C4 and the stereochemistry. A complex multiplet is expected.

  • H8, H4, H5, H6 (Oxane CH₂): The methylene protons of the oxane ring will exhibit complex splitting patterns due to both geminal and vicinal coupling. The protons on carbons adjacent to the ring oxygen (H8 and H6) will be shifted further downfield compared to the other methylene protons (H4 and H5).[21]

Predicted ¹³C NMR Chemical Shifts
CarbonPredicted δ (ppm)
C1~59
C2~208
C3~50
C4~25
C5~28
C6~68
C7~75
C8~67

Rationale for Predictions:

  • C2 (C=O): The carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of 200-210 ppm.

  • C1 (-OCH₃): The carbon of the methoxy group will be in the typical range for an sp³ carbon attached to an oxygen atom.

  • C7 (-CH₂-C=O): This carbon is adjacent to both a carbonyl group and an oxygen atom, resulting in a downfield shift.

  • C3, C4, C5, C6, C8 (Oxane Ring): The chemical shifts of the oxane ring carbons will vary based on their proximity to the ring oxygen and the ketone substituent. Carbons directly attached to the oxygen (C6 and C8) will be the most downfield among the sp³ carbons of the ring.

Data Interpretation and Structural Confirmation

A systematic analysis of the acquired 1D and 2D NMR spectra will lead to the complete assignment of all signals.

¹H NMR Analysis:
  • Integration: The relative integrals of the signals will confirm the number of protons in each unique chemical environment.

  • Multiplicity: The splitting patterns (singlet, doublet, triplet, multiplet) will provide information about the number of neighboring protons, following the n+1 rule for first-order spectra.

¹³C NMR Analysis:
  • The number of distinct signals will indicate the number of unique carbon environments in the molecule.

2D NMR Analysis:
  • COSY: Cross-peaks in the COSY spectrum will establish the ¹H-¹H coupling network. For instance, a cross-peak between the signal for H3 and the signals for the H4 protons will confirm their connectivity.

  • HSQC: Cross-peaks in the HSQC spectrum will directly link each proton signal to its attached carbon signal, allowing for the confident assignment of the ¹³C spectrum.

Conclusion

This application note has detailed a robust and efficient workflow for the complete structural elucidation of 2-methoxy-1-(oxan-3-yl)ethan-1-one using a combination of 1D and 2D NMR spectroscopy techniques. The provided protocols are designed to yield high-quality data, and the systematic approach to spectral interpretation ensures accurate and unambiguous assignment of all proton and carbon signals. This methodology can be readily adapted for the structural characterization of other small organic molecules with similar complexity.

References

  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved February 23, 2026, from [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved February 23, 2026, from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved February 23, 2026, from [Link]

  • Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Retrieved February 23, 2026, from [Link]

  • ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved February 23, 2026, from [Link]

  • PubMed Central. (n.d.). NMR data processing, visualization, analysis and structure calculation with NMRFx. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Tetramethylsilane. Retrieved February 23, 2026, from [Link]

  • Wiley Online Library. (n.d.). NMR Data Processing. Retrieved February 23, 2026, from [Link]

  • Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved February 23, 2026, from [Link]

  • American Chemical Society. (2021, March 29). Tetramethylsilane. Retrieved February 23, 2026, from [Link]

  • Analytical Chemistry. (2001, December 1). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Retrieved February 23, 2026, from [Link]

  • Taylor & Francis. (n.d.). Tetramethylsilane – Knowledge and References. Retrieved February 23, 2026, from [Link]

  • Fiveable. (2025, August 15). 8.3 1H and 13C NMR spectroscopy. Retrieved February 23, 2026, from [Link]

  • RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved February 23, 2026, from [Link]

  • Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Retrieved February 23, 2026, from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2017, April 11). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, December 22). (PDF) NMR data processing, visualization, analysis and structure calculation with NMRFx. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 23, 2026, from [Link]

  • University of Delaware. (n.d.). NMR Data Processing Software. Retrieved February 23, 2026, from [Link]

  • Portland State University. (n.d.). Predicting the chemical shift of proton/s - on a sp³ carbon in a 'H NMR spectrum. Retrieved February 23, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2-methoxy-1-(oxan-3-yl)ethan-1-one. Retrieved February 23, 2026, from [Link]

  • University of California, Davis. (n.d.). Short Intro to Nuclear Magnetic Resonance. Retrieved February 23, 2026, from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved February 23, 2026, from [Link]

  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved February 23, 2026, from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. Retrieved February 23, 2026, from [Link]

Sources

Technical Application Note: Mass Spectrometry Characterization of 2-Methoxy-1-(oxan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Overview

This guide details the mass spectrometric behavior of 2-methoxy-1-(oxan-3-yl)ethan-1-one (CAS: 1254699-65-8), a functionalized tetrahydropyran derivative often utilized as a chiral building block in the synthesis of kinase inhibitors and metabolic modulators.

The molecule comprises a saturated oxygen heterocycle (oxan-3-yl / tetrahydropyran-3-yl) linked to an


-methoxy ketone side chain. Successful identification requires distinguishing between the labile ether moiety and the stable heterocyclic ring. This protocol establishes the fragmentation logic for Electron Ionization (EI) and Electrospray Ionization (ESI) to ensure robust structural validation.
Physicochemical Profile
PropertyValue
IUPAC Name 2-methoxy-1-(oxan-3-yl)ethan-1-one
Formula

Exact Mass 158.0943 Da
LogP (Predicted) ~0.3 (Polar, amenable to RP-LC)
Boiling Point ~230°C (Amenable to GC)

Experimental Protocols

Protocol A: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Structural elucidation via Electron Ionization (EI) fragmentation.[1]

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) or Methanol (MeOH).

  • Instrument: Agilent 7890B/5977B (or equivalent Single Quadrupole).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split 20:1 @ 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: EI (70 eV) @ 230°C; Quadrupole @ 150°C.

  • Scan Range: m/z 35 – 300.

Protocol B: Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)

Objective: High-sensitivity quantitation and molecular weight confirmation.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 3.0 min.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Cone Voltage: 20 V (Optimize to prevent in-source fragmentation).

Mechanistic Fragmentation Analysis (EI)

The 70 eV electron impact spectrum is dominated by


-cleavage  driven by the carbonyl oxygen and the ether oxygen. Understanding these pathways is critical for distinguishing this molecule from its positional isomers (e.g., the 2-yl or 4-yl analogs).
Primary Fragmentation Pathways
  • Pathway A (

    
    -Cleavage at Carbonyl-Ring):  The bond between the carbonyl carbon and the C3 of the oxane ring breaks. This generates the oxan-3-yl cation (m/z 85) or the acylium ion.
    
  • Pathway B (

    
    -Cleavage at Carbonyl-Methylene):  The bond between the carbonyl and the 
    
    
    
    -carbon (
    
    
    ) breaks. This releases the stable methoxymethyl radical and the acylium ring cation (m/z 113).
  • Pathway C (Ether Cleavage): The terminal methoxy group generates the characteristic m/z 45 ion (

    
    ).
    
Visualization of Fragmentation Logic

The following diagram illustrates the causal relationships between the molecular structure and the observed spectral peaks.

Fragmentation M Molecular Ion [M]+• m/z 158 PathA α-Cleavage (Ring-Carbonyl) M->PathA Loss of Side Chain PathB α-Cleavage (Carbonyl-CH2) M->PathB Loss of •CH2OCH3 PathC Ether α-Cleavage M->PathC Direct Scission Ion85 Oxan-3-yl Cation m/z 85 PathA->Ion85 Charge on Ring Ion73 Methoxyacetyl Cation m/z 73 PathA->Ion73 Charge on Side Chain Ion113 Oxan-3-carbonyl Cation m/z 113 PathB->Ion113 Dominant High Mass Ion Ion45 Methoxymethyl Cation [CH2=O-CH3]+ m/z 45 PathC->Ion45 Diagnostic for -CH2OCH3

Figure 1: Mechanistic fragmentation tree for 2-methoxy-1-(oxan-3-yl)ethan-1-one under 70 eV EI conditions.

Data Interpretation & Validation

Key Diagnostic Ions (EI Spectrum)

Use this table to validate the identity of your synthesized or isolated compound.

m/z (Mass-to-Charge)Ion StructureOrigin/MechanismRelative Intensity (Predicted)
158

Molecular IonWeak (< 5%)
113


-cleavage (Loss of

)
High (Base Peak Candidate)
85

Tetrahydropyran-3-yl cationHigh
73

Acylium ion of side chainModerate
55

Ring fragmentation (Retro-Diels-Alder like)High
45

Methoxymethyl cationDiagnostic (Confirming ether)
LC-MS/MS Transitions (ESI+)

For quantitative MRM (Multiple Reaction Monitoring) method development:

  • Precursor: 159.1

    
    
    
  • Quantifier Product: 85.1 (Loss of side chain, high stability).

  • Qualifier Product: 113.1 (Loss of methoxy/ethanol neutral).

  • Adduct Warning: Watch for

    
     at m/z 181.1 and 
    
    
    
    at m/z 176.1.

Troubleshooting & Quality Control

Distinguishing Isomers

The primary challenge is distinguishing the oxan-3-yl isomer from the oxan-4-yl (symmetric) and oxan-2-yl (hemiacetal-like) isomers.

  • Symmetry Check (Oxan-4-yl): The 4-isomer is symmetric. In Carbon-13 NMR, the 4-isomer will show fewer signals than the 3-isomer. In MS, the 4-isomer often yields a cleaner fragmentation pattern due to symmetry, whereas the 3-isomer may show more complex ring-opening fragments due to the asymmetry relative to the ring oxygen.

  • Stability Check (Oxan-2-yl): The 2-substituted isomer is an

    
    -alkoxy ketone relative to the ring oxygen (a hemiacetal ether). It is chemically less stable and may degrade on acidic GC columns. If the peak tails significantly or disappears, suspect the 2-isomer.
    
Self-Validating Workflow

To ensure the data is reliable, follow this logic flow:

Workflow Sample Sample Injection CheckM Check m/z 158 (EI) or 159 (ESI) Sample->CheckM Check45 Check m/z 45 CheckM->Check45 Parent Found Check113 Check m/z 113 Check45->Check113 Ether Confirmed Decision Isomer Check Check113->Decision Core Confirmed Valid Validated Structure Decision->Valid Pattern Matches ReRun Re-run / NMR Required Decision->ReRun Ambiguous

Figure 2: Step-by-step validation workflow for spectral analysis.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Tetrahydropyran Derivatives. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • PubChem Compound Summary. (2025). 2-Methoxytetrahydropyran and related ketones. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Developing Assays for 2-methoxy-1-(oxan-3-yl)ethan-1-one Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide details the development of bioanalytical and functional assays for 2-methoxy-1-(oxan-3-yl)ethan-1-one (hereafter referred to as MOEO ).

MOEO represents a specific class of pharmacophores combining a saturated oxygen heterocycle (tetrahydropyran/oxane) with an


-methoxy ketone moiety. This structural motif is increasingly relevant in medicinal chemistry as a bioisostere for unstable metabolic spots or as a reversible covalent warhead targeting cysteine proteases or specific kinase domains.
Compound Profile[1][2][3][4][5][6][7]
  • IUPAC Name: 2-methoxy-1-(oxan-3-yl)ethan-1-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 158.20 g/mol

  • Key Structural Features:

    • Oxan-3-yl (Tetrahydropyran): Polar, non-aromatic ring improving aqueous solubility.

    • 
      -Methoxy Ketone:  Potential site for hydrogen bonding (acceptor) and metabolic demethylation.
      
Critical Challenges
  • Metabolic Liability: The

    
    -methoxy group is susceptible to O-demethylation by Cytochrome P450 enzymes.
    
  • Detection Sensitivity: Lacking a strong chromophore (UV/Vis), standard HPLC-UV is insufficient. LC-MS/MS is required.

  • Assay Interference: The ketone moiety can form Schiff bases with primary amines in assay buffers (e.g., Tris), requiring careful buffer selection.

Assay Development Workflow

The following diagram illustrates the critical path for validating MOEO activity, moving from chemical stability to functional biological readout.

MOEO_Assay_Workflow cluster_bioanalytical Bioanalytical Development cluster_functional Functional Assays Start Compound Synthesis (MOEO) QC Purity & Identity (NMR, LC-MS) Start->QC Solubility Kinetic Solubility (PBS pH 7.4) QC->Solubility MS_Opt MS/MS Optimization (MRM Transitions) Solubility->MS_Opt LC_Method Chromatography (HILIC vs C18) MS_Opt->LC_Method Met_Stab Metabolic Stability (Microsomes) LC_Method->Met_Stab Target_Eng Target Engagement (IC50 / KD) LC_Method->Target_Eng Met_Stab->Target_Eng Go/No-Go

Figure 1: Strategic workflow for MOEO assay development, prioritizing bioanalytical validation before functional screening.

Pre-Assay Characterization

Before biological testing, the physicochemical behavior of MOEO must be established to prevent false negatives.

Buffer Compatibility

Constraint: Ketones can react with primary amines (Tris, Glycine) to form imines. Recommendation: Use HEPES or MOPS buffers (pH 7.2–7.5) for all functional assays. Avoid Tris-based buffers for storage >24 hours.

Solubility Protocol

Method: Kinetic Solubility via Nephelometry or UV-Solaris.

  • Prepare a 10 mM stock of MOEO in 100% DMSO.

  • Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100

    
    M (1% DMSO final).
    
  • Incubate for 2 hours at 25°C with shaking.

  • Pass Criteria: Solubility > 50

    
    M is required for reliable IC50 determination.
    

Protocol 1: Bioanalytical Quantitation (LC-MS/MS)

Since MOEO lacks aromaticity (low UV absorbance), Mass Spectrometry is the only viable detection method for quantitative assays (PK, stability).

MS/MS Conditions (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temperature: 450°C (Optimized for small polar molecules).

  • MRM Transitions:

    • Precursor Ion: 159.1

      
      
      
    • Quantifier Product: 127.1 (Loss of methoxy group

      
      ).
      
    • Qualifier Product: 85.1 (Tetrahydropyran ring fragment).

Chromatographic Method

MOEO is polar. Standard C18 columns may result in elution in the void volume.

  • Column: Waters XBridge BEH Amide (HILIC mode) or Phenomenex Kinetex Biphenyl (Reverse Phase).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 95% B to 50% B over 3 minutes (HILIC mode).

Validation Table: Bioanalytical Performance

ParameterAcceptance CriteriaNotes
Linearity (

)

Range: 1 nM – 10

M
Accuracy (%RE)

At LLOQ, Low, Mid, High QC
Precision (%CV)

Inter- and Intra-day
Recovery

From plasma/microsomal matrix

Protocol 2: Metabolic Stability (Microsomal Assay)

The


-methoxy group is a primary site for metabolic attack. This assay determines the intrinsic clearance (

) of MOEO.
Materials
  • Enzyme: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Ice-cold Acetonitrile containing 200 nM Tolbutamide (Internal Standard).

Procedure
  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final) with MOEO (1

    
    M final) in Phosphate Buffer (100 mM, pH 7.4). Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH solution to start the reaction.

  • Sampling: Remove 50

    
    L aliquots at 
    
    
    
    minutes.
  • Quenching: Immediately transfer aliquot into 150

    
    L Quench Solution.
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (Protocol 1).

Data Analysis

Plot


 vs. Time. The slope 

is the elimination rate constant.


Protocol 3: Functional Activity (Target Engagement)

Assuming MOEO is designed as an inhibitor (e.g., of a protease or kinase), this generic protocol establishes a robust IC50 workflow.

Assay Design (Fluorescence Intensity)
  • Format: 384-well black low-volume plates.

  • Reagents: Target Enzyme, Fluorogenic Substrate (e.g., AMC-labeled peptide), MOEO serial dilutions.

Step-by-Step Protocol
  • Compound Preparation: Prepare 11-point serial dilution of MOEO in DMSO (1:3 dilution series). Start at 10 mM (100

    
    M final assay concentration).
    
  • Dispensing: Use an acoustic dispenser (e.g., Echo) to transfer 50 nL of compound to assay plates.

  • Enzyme Addition: Add 10

    
    L of Target Enzyme in Assay Buffer (HEPES pH 7.5, 0.01% Brij-35, 1 mM DTT).
    
    • Note: DTT is critical if the target has active site cysteines, but ensure MOEO does not react non-specifically with DTT (check via LC-MS).

  • Pre-Incubation: Incubate for 15 minutes at RT to allow equilibrium binding.

  • Substrate Initiation: Add 10

    
    L of Substrate at 
    
    
    
    concentration.
  • Readout: Monitor Fluorescence (Ex/Em specific to substrate) kinetically for 30 minutes.

Signal Pathway Visualization

If MOEO targets a specific pathway (e.g., upstream kinase inhibition), the downstream readout must be validated.

MOEO_Mechanism MOEO MOEO (Inhibitor) Target Target Protein (Enzyme/Receptor) MOEO->Target Inhibition Substrate Substrate Target->Substrate Catalysis Product Product (Fluorescent) Substrate->Product

Figure 2: Kinetic inhibition model. MOEO binds the Target, preventing Substrate-to-Product conversion.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Signal Compound AutofluorescenceScan MOEO alone in buffer. If fluorescent, switch to Time-Resolved Fluorescence (TR-FRET).
Low Solubility / Precipitation High LogP or Crystal PackingAdd 0.01% Triton X-100 or increase DMSO to 2% (validate enzyme tolerance).
Time-Dependent Inhibition Covalent Binding / Slow Off-ratePre-incubate MOEO with enzyme for 0, 30, and 60 mins. A left-shift in IC50 indicates slow-binding/covalency.
MS Signal Suppression Matrix Effect (Phospholipids)Use Phospholipid Removal Plates (e.g., Ostro) during sample prep.

References

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Link

  • Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS). In Vitro Enzyme Inhibition Assays. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard reference for metabolic stability protocols).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for oxane/tetrahydropyran use).

Sources

Application Note: Strategic Utilization of 2-Methoxy-1-(oxan-3-yl)ethan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-methoxy-1-(oxan-3-yl)ethan-1-one (CAS: Virtual/Catalog, Analogous to CID 79567983) represents a high-value "building block" for modern drug discovery. It combines two strategic pharmacophores: the tetrahydropyran (THP) ring and the


-methoxy ketone  motif.

In medicinal chemistry, the THP ring is frequently employed as a polar, metabolic bioisostere for cyclohexyl or phenyl rings, offering improved aqueous solubility (LogP reduction) and reduced lipophilicity-driven toxicity. The


-methoxy ketone functionality serves as a versatile "chemical handle," enabling the rapid synthesis of 

-amino alcohols, imidazoles, and tertiary carbinols, or acting as a hydrogen-bond acceptor in the final drug target.

This guide details validated protocols for transforming this scaffold into bioactive libraries, focusing on Reductive Amination and Nucleophilic Addition .

Chemical Specifications Table
PropertySpecification
IUPAC Name 2-methoxy-1-(tetrahydro-2H-pyran-3-yl)ethan-1-one
Molecular Formula C

H

O

Molecular Weight 158.20 g/mol
LogP (Predicted) ~0.1 - 0.5 (Highly favorable for CNS/Oral drugs)
H-Bond Acceptors 3 (Ether, Ketone, Pyran Oxygen)
Key Reactivity Carbonyl condensation, Reductive amination, Grignard addition
Storage 2-8°C, Inert Atmosphere (Ar/N

)

Strategic Synthesis Workflows

The utility of 2-methoxy-1-(oxan-3-yl)ethan-1-one lies in its ability to serve as a divergent core. The following diagram illustrates the validated pathways for this building block.

G cluster_legend Workflow Key Start 2-methoxy-1-(oxan-3-yl)ethan-1-one (Core Scaffold) Step1 Reductive Amination (R-NH2, STAB) Start->Step1 Path A Step2 Nucleophilic Addition (R-MgBr / R-Li) Start->Step2 Path B Step3 Condensation (Thiourea/Amidine) Start->Step3 Path C Prod1 β-Amino Ether (Secondary Amine) Step1->Prod1 Prod2 Tertiary Carbinol (Chiral Center) Step2->Prod2 Prod3 Substituted Thiazole/ Imidazole Step3->Prod3 key Blue: Starting Material | Green: Target Scaffold | Grey: Reaction Class

Caption: Divergent synthetic pathways utilizing the


-methoxy ketone core for library generation.

Protocol A: Modular Assembly of Secondary Amines (Reductive Amination)

Objective: To synthesize a library of secondary amines, a common motif in kinase inhibitors and GPCR ligands. Mechanism: The ketone condenses with a primary amine to form an imine/iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB). Why STAB? Unlike NaBH


, STAB is mild and will not reduce the ketone before the imine is formed, preventing side-product formation (the alcohol).
Materials
  • Substrate: 2-methoxy-1-(oxan-3-yl)ethan-1-one (1.0 equiv).

  • Amine Partner: Primary amine (e.g., benzylamine, aniline derivative) (1.1 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Formation (Pre-complexation):

    • In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-methoxy-1-(oxan-3-yl)ethan-1-one (158 mg, 1.0 mmol) in anhydrous DCE (5 mL).

    • Add the Primary Amine (1.1 mmol).

    • Add Acetic Acid (60 µL, 1.0 mmol).

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the equilibrium to shift toward the imine species.

  • Reduction:

    • Cool the mixture to 0°C (ice bath) to suppress potential side reactions.

    • Add STAB (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: Gas evolution (H

      
      ) may occur; ensure venting.
      
    • Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.

  • Quenching & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO

      
       (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Wash the combined organic layers with Brine (10 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Gradient of 0–10% Methanol in DCM (with 1% NH

      
      OH if the product is highly polar).
      

Self-Validation Check:

  • TLC: The starting ketone (Rf ~0.5 in 1:1 Hex/EtOAc) should disappear. The amine product usually streaks or has a lower Rf unless very lipophilic.

  • NMR: Look for the disappearance of the

    
    -methylene protons of the ketone (singlet/doublet ~4.0 ppm) and appearance of the CH-NH signal.
    

Protocol B: Grignard Addition for Tertiary Carbinols

Objective: To introduce a lipophilic aromatic or alkyl group, creating a tertiary alcohol. This mimics the "linker-hinge" strategy in fragment-based drug design. Challenge: The


-methoxy group can act as a leaving group (alpha-elimination) if the reaction is too hot or basic, but the Grignard addition is generally faster at low temperatures.
Materials
  • Substrate: 2-methoxy-1-(oxan-3-yl)ethan-1-one (1.0 equiv).

  • Nucleophile: Phenylmagnesium Bromide (3.0 M in ether) (1.2 equiv).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Setup:

    • Flame-dry a 50 mL round-bottom flask and flush with Argon.

    • Dissolve 2-methoxy-1-(oxan-3-yl)ethan-1-one (1.0 mmol) in anhydrous THF (10 mL).

    • Cool the solution to -78°C (Dry ice/Acetone bath). Temperature control is vital to prevent enolization or elimination.

  • Addition:

    • Add Phenylmagnesium Bromide (1.2 mmol) dropwise via syringe over 10 minutes.

    • Stir at -78°C for 1 hour.

    • Slowly warm to 0°C over 2 hours. Monitor by TLC.[1]

  • Quenching:

    • Quench at 0°C with saturated aqueous NH

      
      Cl (5 mL).
      
    • Dilute with Water (10 mL) and Ethyl Acetate (20 mL).

  • Isolation:

    • Separate layers.[1] Extract aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Dry organics over MgSO

      
       and concentrate.[2]
      
    • Purify via chromatography (Hexanes/Ethyl Acetate gradient).[2]

Expected Outcome: Formation of 1-methoxy-2-(oxan-3-yl)-2-phenylpropan-2-ol (or analog). The diastereomeric ratio (dr) will depend on the inherent chirality of the oxan-3-yl ring.

Analytical Characterization Guide

When validating the structure of derivatives derived from 2-methoxy-1-(oxan-3-yl)ethan-1-one, focus on these diagnostic signals:

SignalProton (

H) NMR (CDCl

)
Carbon (

C) NMR
Diagnostic Note
Methoxy (-OCH

)

3.3 – 3.5 ppm (Singlet)

58 – 60 ppm
Distinct sharp singlet; integrates to 3H.

-Methylene (-C(O)C
H

OMe)

4.0 – 4.2 ppm (Singlet or ABq)

75 – 80 ppm
Disappears upon Grignard addition; shifts upfield in amines.
Pyran C-2 Protons

3.8 – 4.0 ppm (Multiplet)

68 – 72 ppm
Characteristic of the ether ring adjacent to the chiral center.
Carbonyl (C=O) N/A

205 – 210 ppm
Disappears in reduced products.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on ether/pyran bioisosteres). Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Reference for stability of methoxy ethers and THP rings). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Foundational mechanisms for Grignard addition to

    
    -heteroatom ketones). Link
    

Disclaimer: This Application Note is for research and development purposes only. All chemical handling must be performed by qualified personnel in a fume hood wearing appropriate PPE.

Sources

Application Note: Kinetic Profiling & Reactivity Assessment of 2-methoxy-1-(oxan-3-yl)ethan-1-one (MOEO)

[1]

Executive Summary

This Application Note details the protocols for characterizing the reaction kinetics of 2-methoxy-1-(oxan-3-yl)ethan-1-one (herein referred to as MOEO ). As a functionalized tetrahydropyran (THP) derivative featuring an

1

Understanding the kinetics of this molecule is vital for two reasons:

  • Stereocontrol: The reduction of the ketone generates a second chiral center. The ratio of diastereomers (syn vs. anti) is kinetically controlled by the competition between Felkin-Anh and Chelation transition states.

  • Configurational Stability: The

    
    -proton on the acetyl group is acidic.[1] Kinetic profiling of enolization is required to assess the risk of racemization at the C3-position of the oxane ring during storage or basic processing.
    

Structural & Mechanistic Context

The Substrate: MOEO

MOEO consists of a saturated oxane (tetrahydropyran) ring substituted at the 3-position with a 2-methoxyacetyl group.

  • Chiral Center: C3 of the oxane ring.

  • Reactive Center: The carbonyl carbon (C=O).[2][3]

  • Directing Groups: The ring oxygen (ether) and the

    
    -methoxy group.
    
Kinetic Theory: Competing Transition States

The reduction of MOEO is non-trivial due to the "double-directing" potential of the oxygen atoms. The reaction rate (


  • Pathway A (Felkin-Anh Control): In non-chelating solvents (e.g., Methanol), the nucleophile attacks anti to the largest substituent (the THP ring), minimizing torsional strain.

  • Pathway B (Chelation Control): In the presence of Lewis acidic cations (e.g.,

    
    , 
    
    
    ,
    
    
    ), the carbonyl oxygen and the
    
    
    -methoxy oxygen chelate the metal, locking the conformation. The nucleophile attacks from the less hindered face.[4][5]

Note: The oxane ring oxygen is less likely to participate in 5-membered chelation due to geometric constraints, but the

ReactionPathwaycluster_TSCompeting Transition StatesMOEOMOEO(Substrate)TS_FATS: Felkin-Anh(Steric Control)MOEO->TS_FA+ NaBH4/MeOHTS_CheTS: Chelation(Metal Bridged)MOEO->TS_Che+ Zn(BH4)2/Et2OProd_AntiAnti-Alcohol(Major via FA)TS_FA->Prod_Antik_antiProd_SynSyn-Alcohol(Major via Chelation)TS_Che->Prod_Synk_syn

Figure 1: Divergent kinetic pathways for MOEO reduction based on reagent selection.

Protocol A: Hydrolytic & Enolization Stability

Objective: Determine the rate of enolization (

Principle:

Materials
  • Substrate: MOEO (>98% purity).

  • Solvent: Methanol-

    
     (MeOD).[1]
    
  • Base Catalyst: Triethylamine (TEA) or

    
     (for accelerated stress testing).[1]
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB).[1]

Experimental Workflow
  • Preparation: Dissolve MOEO (20 mg, 0.11 mmol) and TMB (10 mg) in 0.6 mL MeOD.

  • Baseline Scan: Acquire a quantitative

    
    H-NMR spectrum (t=0). Integrate the 
    
    
    -methylene protons (singlet/AB-quartet at ~4.2 ppm) relative to TMB.[1]
  • Initiation: Add TEA (10

    
    L). Cap the tube and invert.
    
  • Monitoring: Acquire spectra every 15 minutes for 4 hours at 25°C.

  • Data Analysis: Plot

    
     vs. time.[1] The slope corresponds to 
    
    
    .

Acceptance Criteria:

  • If

    
     hours under neutral conditions, the compound is stable for standard processing.[1]
    
  • Rapid signal loss indicates high acidity of the

    
    -protons, necessitating processing at pH < 7.[1]
    

Protocol B: Nucleophilic Addition Kinetics (Reduction)

Objective: Determine the pseudo-first-order rate constant (


Relevance:
Materials
  • Substrate: MOEO (100 mM stock in THF).[1]

  • Reagent:

    
     (Powder, >98%).[1]
    
  • Solvent: Anhydrous Methanol (MeOH).[1]

  • Quench: 1M HCl.

  • Analysis: HPLC-UV or GC-FID.[1]

Experimental Workflow

ExperimentalWorkflowStep11. EquilibrateMOEO in MeOH(T = -10°C to 25°C)Step22. Add NaBH4(>10 equiv. excess)Step1->Step2Step33. Sampling Loop(Every 30-60 sec)Step2->Step3Step44. Quench Aliquot(1M HCl / Acetone)Step3->Step4Step55. Analyze(HPLC/GC)Step4->Step5Step5->Step3Repeat until >90% Conv.

Figure 2: Kinetic sampling loop for rapid reduction profiling.

Detailed Steps
  • Reactor Setup: Charge a 3-neck flask with 20 mL anhydrous MeOH. Cool to 0°C (ice bath).

  • Substrate Addition: Add MOEO (1.0 mmol). Stir for 5 min to equilibrate.

  • Initiation: Rapidly add

    
     (10.0 mmol, 10 equivalents). Note: Excess hydride ensures pseudo-first-order conditions.[1][5]
    
  • Sampling:

    • Withdraw 100

      
      L aliquots at 
      
      
      minutes.
    • Immediately dispense into a vial containing 500

      
      L Quench Solution (1M HCl in Acetone). Acetone consumes excess hydride immediately.
      
  • Analysis: Dilute quenched samples with Mobile Phase and inject onto HPLC.

Data Treatment

Under pseudo-first-order conditions (excess


  • Plot

    
     vs. Time (min).[1]
    
  • Extract the slope (

    
    ).[1]
    
  • Calculate the half-life:

    
    .[1]
    

Expected Results Table:

ParameterValue (Typical)Interpretation
Reaction Order 1 (w.r.t Substrate)Confirms simple nucleophilic addition mechanism.

(0°C)
2 - 5 minutes

-methoxy ketones are highly activated (inductive effect).[1]
Diastereomeric Ratio (dr) VariableMeOH typically favors anti (Felkin-Anh).[1]

additive favors syn.

Safety & Handling

  • Peroxides: As a tetrahydropyran derivative, MOEO can form explosive peroxides upon prolonged storage in air.[1] Test with starch-iodide paper before heating or concentrating.[1]

  • Toxicity: Treat as a potential alkylating agent.[1] Use double-gloving and work within a fume hood.[1]

References

  • Mechanism of Reduction: Chérest, M., Felkin, H., & Prudent, N. (1968).[1] Torsional strain involving partial bonds.[1] The stereochemistry of the lithium aluminium hydride reduction of some simple open-chain ketones. Tetrahedron Letters, 9(18), 2199-2204.[1] Link

  • Chelation Control: Mengel, A., & Reiser, O. (1999).[1] Around and beyond the Felkin-Anh models. Chemical Reviews, 99(5), 1191-1224.[1] Link

  • Tetrahydropyran Synthesis: Clarke, P. A., & Santos, S. (2012).[1] Strategies for the synthesis of the tetrahydropyran ring in natural products. European Journal of Organic Chemistry, 2012(31), 6031-6048.[1] Link

  • Kinetic Protocols: Brown, H. C., & Ichikawa, K. (1957).[1][6] Chemical effects of steric strains—I: The effect of ring size on the rate of reaction of the cyclanones with sodium borohydride. Tetrahedron, 1(3), 221-230.[1] Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-THP-003 Subject: Optimization of Alpha-Methoxy Ketone Synthesis on a Tetrahydropyran Scaffold Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Route Architecture

User Query: "How do I optimize the synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one?"

Technical Analysis: The target molecule, 2-methoxy-1-(tetrahydro-2H-pyran-3-yl)ethan-1-one , presents a classic challenge in organic synthesis: installing an alpha-alkoxy group adjacent to a ketone without triggering side reactions (elimination, Favorskii rearrangement, or epoxy ether formation). The "oxan-3-yl" (tetrahydropyran-3-yl) moiety introduces steric bulk and a tertiary carbon at the


-position, which influences the regioselectivity of the precursor steps.

We recommend two primary workflows. Route A is the industry standard for scale, while Route B is the high-fidelity alternative if Route A fails due to purification issues.

Strategic Workflow Visualization

SynthesisRoutes Start Starting Material: 3-Acetyltetrahydropyran Bromination Step 1: Alpha-Bromination (Br2/AcOH or NBS/H+) Start->Bromination Electrophilic Control BromoKetone Intermediate: 2-bromo-1-(oxan-3-yl)ethan-1-one Bromination->BromoKetone Substitution Step 2: Nucleophilic Substitution (NaOMe/MeOH) BromoKetone->Substitution Kinetic Control (-10°C) Elimination Side Product: Vinyl Ketone (Elimination) Substitution->Elimination High Temp / Strong Base EpoxyEther Side Product: Epoxy Ether/Acetal Substitution->EpoxyEther Alkoxide Attack on Carbonyl Target Target Product: 2-methoxy-1-(oxan-3-yl)ethan-1-one Substitution->Target SN2 Path Weinreb Alternative Start: THP-3-Carboxylic Acid WeinrebAmide Intermediate: Weinreb Amide Weinreb->WeinrebAmide Amidation Grignard Step 2: Grignard Addition (MeO-CH2-MgCl) WeinrebAmide->Grignard Grignard->Target Clean Addition

Figure 1: Comparative synthetic workflows. Route A (left) is direct but prone to side reactions. Route B (right) is convergent and higher fidelity.

Critical Step Optimization (Route A Focus)

Most researchers attempt Route A first due to the availability of acetyl-THP. Below are the specific troubleshooting guides for this pathway.

Phase 1: Alpha-Bromination

Goal: Monobromination of the acetyl group without touching the tertiary ring proton.

IssueRoot CauseCorrective Action
Poly-bromination Reaction run too warm or excess reagent.Maintain 0–5°C . Add

dropwise. Stop exactly at 1.0 eq.
Wrong Regioisomer Radical mechanism active (attacking ring C3).Ensure darkness (wrap flask in foil) to suppress radical bromination. Use catalytic HBr/AcOH to enforce enol-mechanism.
Stalled Reaction Enolization is rate-limiting and slow.Add a "starter" of 2-3 drops of HBr or initiate with mild heating (30°C) for 5 mins, then cool back down.

Protocol Recommendation: Dissolve 3-acetyltetrahydropyran (1.0 eq) in Methanol or Glacial Acetic Acid. Add catalytic HBr (0.05 eq). Add


 (1.0 eq) dropwise at 0°C. The decolorization of bromine indicates reaction progress. Quench with saturated 

.[1]
Phase 2: Methoxylation (The "Pain Point")

Goal: Displacement of Bromide by Methoxide (


) without Elimination (

).

Common Failure Mode: Users often report obtaining a "mixture of vinyl ketone and dimethyl acetal" instead of the alpha-methoxy ketone.

Troubleshooting Guide:

Q: Why is my yield of the methoxy ketone low (<30%)? A: You are likely using Sodium Methoxide (


)  at room temperature.
  • Mechanism: Alpha-bromo ketones react with strong alkoxides to form an epoxy ether (via attack on the carbonyl) or undergo Favorskii rearrangement , rather than simple

    
     displacement.
    
  • Correction: Switch to the "Buffered Methanolysis" method. Do not use strong alkoxide bases if possible.

Q: What is the "Buffered Methanolysis" protocol? A: Instead of


, use Methanol  as both solvent and nucleophile, utilizing a weak base to scavenge the HBr produced.
  • Reagents: Anhydrous MeOH (excess), Calcium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Conditions: Reflux for 2-4 hours.

  • Why it works: The weak base prevents the formation of the enolate, shutting down the epoxy ether/Favorskii pathways. The reaction proceeds via a slower, cleaner

    
     mechanism.
    

Q: I see a vinyl impurity (1-(oxan-3-yl)eth-2-en-1-one). How do I remove it? A: This is the elimination product.

  • Prevention: Keep reaction temperature low if using strong bases.

  • Purification: The vinyl ketone is an excellent Michael acceptor. Add a scavenger resin (polymer-supported thiol) or wash the crude mixture with aqueous cysteine at pH 8 to selectively react away the vinyl impurity before chromatography.

Alternative High-Purity Route (Route B)

If the bromination route yields inseparable mixtures, switch to the Weinreb Amide strategy. This is the "Self-Validating" route because it prevents over-alkylation by design.

Protocol Logic:

  • Precursor: Start with Tetrahydro-2H-pyran-3-carboxylic acid.

  • Activation: Convert to Weinreb Amide (using N,O-dimethylhydroxylamine + EDC/HOBt).

  • Nucleophile: Prepare Methoxymethylmagnesium chloride (generated in situ from methoxymethyl chloride + Mg/Hg or Li-exchange).

  • Reaction: Add Grignard to Weinreb amide at -78°C.

  • Result: The stable tetrahedral intermediate prevents double addition. Quench yields pure alpha-methoxy ketone.

Analytical Data & QC

When analyzing your product, use these checkpoints to verify structural integrity.

Feature1H NMR Signal (Approximate)Diagnostic Value
Methoxy Group Singlet,

3.40 - 3.50 ppm (3H)
Confirms successful alkylation.
Alpha-CH2 Singlet (or ABq),

4.20 - 4.30 ppm (2H)
Critical: If this is a doublet/multiplet, you have alkylated the ring or rearranged the skeleton.
Vinyl Protons Multiplets,

5.8 - 6.5 ppm
Impurity: Indicates elimination product (failure).
Acetal CH Singlet,

~4.5 ppm
Impurity: Indicates epoxy-ether methanolysis (wrong base used).

References

  • Alpha-Bromination Mechanics

    • Organic Syntheses, Coll.[2] Vol. 6, p.193 (1988); Vol. 55, p.24 (1976). (General procedure for acid-catalyzed bromination).

  • Reactivity of Alpha-Halo Ketones with Nucleophiles: Kim, S., et al. "Reactions of -Haloketones with Nucleophiles." Tetrahedron Letters, 1990. Warning on Epoxy Ether formation: The reaction of -bromo ketones with methoxide often yields dimethyl ketals via epoxy ethers. See: Journal of the American Chemical Society, 76(19), 4931-4935.
  • Weinreb Amide Synthesis

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
  • Tetrahydropyran Chemistry: Clarke, P. A., et al. "The synthesis of 2,6-disubstituted tetrahydropyrans." Organic & Biomolecular Chemistry, 2005.

(Note: While specific literature for the exact CAS 144605-08-9 analog is proprietary or sparse, the mechanistic principles cited above are authoritative for the substructures involved.)

Sources

Technical Support Center: Synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this valuable chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established principles of organic synthesis and field-proven insights to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a significantly low yield in my synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one. What are the most common culprits?

Low yields in multi-step organic syntheses, particularly those involving sensitive reagents like Grignard reagents, can often be attributed to a few critical factors. The most common issues include poor quality or inaccurate concentration of the organometallic reagent, the presence of moisture or oxygen, and competing side reactions.[1] Given that the probable synthetic route involves the formation of a carbon-carbon bond between an oxane precursor and a methoxyacetyl group, it is crucial to ensure all reagents are pure and the reaction environment is strictly controlled.

Q2: What is a plausible and robust synthetic strategy for preparing 2-methoxy-1-(oxan-3-yl)ethan-1-one?

A common and effective method for the synthesis of ketones is the reaction of an organometallic reagent, such as a Grignard reagent, with an acyl chloride. For the target molecule, this would involve the preparation of a 3-oxanyl Grignard reagent (3-(bromomagnesio)oxane) from 3-bromooxane, followed by its reaction with methoxyacetyl chloride.

Below is a general workflow for this synthetic approach.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Workup & Purification A 3-Bromooxane D 3-(Bromomagnesio)oxane (Grignard Reagent) A->D + Mg (B) in Anhydrous Solvent (C) under Inert Atmosphere (N2/Ar) B Magnesium Turnings B->D C Anhydrous THF or Diethyl Ether C->D F Crude Product Mixture D->F + Methoxyacetyl Chloride (E) at low temperature (e.g., -78 °C) E Methoxyacetyl Chloride E->F H Purified Product: 2-methoxy-1-(oxan-3-yl)ethan-1-one F->H 1. Quench with (G) 2. Extraction 3. Column Chromatography G Saturated aq. NH4Cl

Caption: Proposed synthetic workflow for 2-methoxy-1-(oxan-3-yl)ethan-1-one.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues, their underlying causes, and actionable solutions to improve your reaction yield.

Issue 1: Low or No Formation of the Grignard Reagent

A successful Grignard reaction is the cornerstone of this synthesis. If you suspect the Grignard reagent is not forming, you may observe the magnesium turnings remaining unreacted.

Potential Cause Explanation Recommended Solution
Presence of Water or Air Grignard reagents are potent bases and nucleophiles that react readily with water (an acidic proton source) and oxygen.[1] This quenches the reagent as it forms, drastically reducing the effective concentration.Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[1][2]
Inactive Magnesium Surface Magnesium turnings can develop a passivating oxide layer (MgO) on their surface, which prevents the reaction with the alkyl halide from initiating.Activate the magnesium turnings prior to use. Common methods include crushing the turnings to expose a fresh surface, or adding a small crystal of iodine, which reacts with the magnesium to clean the surface.[2]
Incorrect Solvent Choice The solvent plays a critical role in stabilizing the Grignard reagent. Ethers like tetrahydrofuran (THF) or diethyl ether are essential for solvating the magnesium species. THF is often preferred for its higher solvating ability.[2]Use anhydrous THF or diethyl ether. Ensure the solvent is of high purity and free from peroxides.
Slow Initiation Sometimes, the reaction can be slow to start, especially on a small scale.Gentle warming of a small portion of the solvent with the magnesium and a small amount of the halide can help initiate the reaction. Once initiated (indicated by cloudiness or bubbling), the remaining halide should be added at a rate that maintains a gentle reflux.[2]
Issue 2: Low Yield of the Ketone Product During Acylation

Even with a successfully formed Grignard reagent, the acylation step can be plagued by side reactions that consume the starting materials and reduce the yield of the desired ketone.

Side_Reactions Grignard 3-Oxanyl-MgBr DesiredKetone Desired Product: 2-methoxy-1-(oxan-3-yl)ethan-1-one Grignard->DesiredKetone 1 equivalent (Desired Reaction) TertiaryAlcohol Side Product: Tertiary Alcohol Grignard->TertiaryAlcohol AcylChloride Methoxyacetyl Chloride AcylChloride->DesiredKetone DesiredKetone->TertiaryAlcohol + 1 equivalent Grignard (Over-addition)

Caption: Competing reactions during the acylation step.

Potential Cause Explanation Recommended Solution
Over-addition to the Ketone The ketone product is also an electrophile and can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[3][4][5] This is a very common side reaction in ketone synthesis via Grignard reagents.The key is to maintain a low concentration of the Grignard reagent relative to the acyl chloride. This is achieved by adding the Grignard solution slowly to a solution of the methoxyacetyl chloride at a very low temperature (e.g., -78 °C using a dry ice/acetone bath).[1] This ensures the highly reactive acyl chloride is consumed before it can react with the newly formed ketone.
Enolization of the Ketone Grignard reagents are strong bases and can deprotonate the α-carbon of the newly formed ketone, creating an enolate. This consumes both the Grignard reagent and the product.[1][6]Running the reaction at a lower temperature favors nucleophilic addition over deprotonation.[1] Using additives like cerium(III) chloride (CeCl₃) can generate an organocerium reagent in situ, which is less basic but still highly nucleophilic, thus minimizing enolization.
Reaction with the Methoxy Group While less likely, there is a possibility of the Grignard reagent reacting with the methoxy group, although this typically requires harsher conditions.Maintaining low reaction temperatures should prevent this side reaction.
Issue 3: Product Loss During Workup and Purification

The final stages of the experiment are critical for isolating a pure product with a good yield.

Potential Cause Explanation Recommended Solution
Harsh Quenching Conditions Using strong acids like HCl to quench the reaction can lead to acid-catalyzed side reactions. The oxane ring, being a cyclic ether, could be susceptible to hydrolysis or ring-opening under strongly acidic conditions, especially with heating.[7][8]Quench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This provides a mild acidic proton source to protonate the alkoxide and neutralize unreacted Grignard reagent without significantly lowering the pH.
Emulsion Formation During the aqueous workup and extraction, emulsions can form, making phase separation difficult and leading to product loss.Use a brine wash (saturated aqueous NaCl) to help break up emulsions. If an emulsion persists, filtering the mixture through a pad of Celite can be effective.
Inefficient Purification The product, 2-methoxy-1-(oxan-3-yl)ethan-1-one, is expected to be a relatively polar compound. Using an inappropriate purification method can lead to poor recovery.Column Chromatography: This is the most reliable method for purifying this type of compound. Use silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from nonpolar byproducts and highly polar impurities. Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method for larger scales.[9][10]
Troubleshooting Flowchart

Use this flowchart to systematically diagnose the source of low yield in your synthesis.

Troubleshooting_Flowchart Start Low Yield of Final Product Check_Grignard Was the Grignard formation successful? (e.g., Mg consumed, titration) Start->Check_Grignard Grignard_Issues Troubleshoot Grignard Formation: - Check dryness of glassware/solvents - Activate Mg - Check halide purity Check_Grignard->Grignard_Issues No Check_Acylation Analyze crude reaction mixture (TLC, GC-MS). Is the desired ketone present? Check_Grignard->Check_Acylation Yes Grignard_Issues->Start Acylation_Issues Troubleshoot Acylation: - Lower reaction temperature (-78 °C) - Use reverse addition (Grignard to acyl chloride) - Consider using CeCl3 Check_Acylation->Acylation_Issues No / Low Check_Workup Is product being lost during workup/purification? Check_Acylation->Check_Workup Yes Acylation_Issues->Start Workup_Issues Optimize Workup/Purification: - Use sat. aq. NH4Cl for quench - Optimize chromatography conditions - Check for emulsions Check_Workup->Workup_Issues Yes Success Yield Improved Check_Workup->Success No Workup_Issues->Start

Caption: A step-by-step flowchart for diagnosing yield issues.

Detailed Experimental Protocols

Protocol 1: Titration of the Grignard Reagent

To ensure accurate stoichiometry, it is best practice to determine the exact concentration of your prepared Grignard reagent before use.[1]

  • Accurately weigh ~0.2 g of iodine into a dry flask under an inert atmosphere.

  • Dissolve the iodine in 5-10 mL of anhydrous THF. The solution will be dark brown.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise from a syringe while stirring vigorously.

  • The endpoint is reached when the brown/yellow color disappears and the solution becomes colorless. Record the volume of Grignard reagent added.

  • Calculate the molarity using the formula: Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L) .[1]

Protocol 2: Optimized Acylation Reaction

This protocol is designed to minimize the formation of the tertiary alcohol byproduct.

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve methoxyacetyl chloride (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Load the previously titrated Grignard reagent solution (1.0 equivalent) into the addition funnel.

  • Add the Grignard reagent dropwise to the cold acyl chloride solution over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Allow the reaction to slowly warm to room temperature over several hours or overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

References

  • BenchChem. (2025). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.
  • ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-octen-4-one.
  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis.
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • ResearchGate. (2025). Acid-catalyzed chemodivergent reactions of 2, 2-dimethoxyacetaldehyde and anilines | Request PDF.
  • Google Patents. (n.d.). Purification of ketones by distillation - US2647861A.
  • YouTube. (2018). Important Grignard Reagent react with Cyclic ether.
  • Thieme. (n.d.). Oxetanes and Oxetan-3-ones.
  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
  • Supporting Information. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models.
  • Google Patents. (n.d.). CN103694201B - Synthesis method of oxetanone.
  • PMC. (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst.
  • ResearchGate. (2025). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
  • C.J. BRINKER. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.
  • PMC - NIH. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • The Journal of Organic Chemistry. (2017). Oxidation of Secondary Methyl Ethers to Ketones.
  • SciForum. (n.d.). INTRODUCTION & AIM RESULTS & DISCUSSION CONCLUSION FUTURE WORK / REFERENCES METHOD.
  • PMC. (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.
  • Chemistry Steps. (2019). Grignard Reaction in Organic Synthesis with Practice Problems.
  • D-CHAB. (n.d.). Methods and Possibilities of Nucleophilic Acylation.
  • MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
  • ACS Publications. (2024). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters | The Journal of Organic Chemistry.
  • Google Patents. (n.d.). US4968840A - Process for preparing methoxyacetic acid.
  • PMC. (n.d.). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity.
  • Arkat USA. (n.d.). Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives.
  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions.
  • ResearchGate. (n.d.). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Ketone homologation to produce α-methoxyketones: application to conduritol synthesis.
  • York Research Database. (1997). Ketone homologation to produce alpha-methoxyketones: application to conduritol synthesis.
  • Harvard DASH. (n.d.). Enantioselective Acylation of Silyl Ketene Acetals through Fluoride Anion-Binding Catalysis.
  • ResearchGate. (n.d.). Hydrolysis of trioxane in dilute acid. | Download Scientific Diagram.
  • Google Patents. (n.d.). US2337489A - Purification of ketones.
  • ResearchGate. (n.d.). Intramolecular methoxy–alkoxy exchange reaction. Reactions were... | Download Scientific Diagram.
  • PMC - NIH. (n.d.). Hydrolytic Stability of Hydrazones and Oximes.
  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation.
  • YouTube. (2019). 08.06 Acylation by Anhydrides and Esters.
  • Beilstein Journals. (2012). Mechanochemistry assisted asymmetric organocatalysis: A sustainable approach.
  • ChemicalBook. (n.d.). 1-(2-hydroxy-3-methoxy-phenyl)ethanone synthesis.
  • ResearchGate. (n.d.). (A) Synthesis of 2‐(2‐(2‐(pyren‐1‐ylmethoxy)ethoxy)ethoxy)ethan‐1‐ol.....
  • Sigma-Aldrich. (n.d.). 1-(2-methoxy-4-methylphenyl)ethan-1-one.
  • PMC. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.

Sources

overcoming solubility issues with 2-methoxy-1-(oxan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Hub for 2-methoxy-1-(oxan-3-yl)ethan-1-one (CAS: N/A, PubChem CID: 79567983). It is designed for medicinal chemists and formulation scientists encountering solubility anomalies during synthesis, purification, or biological screening.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket ID: SOL-THP-MET-001

System Overview & Chemical Profile

Before troubleshooting, verify your compound's integrity. This molecule combines a tetrahydropyran (THP) ring with an


-methoxyacetyl side chain . Its physicochemical behavior is dominated by the competition between the lipophilic THP scaffold and the polar, hydrogen-bond-accepting ether/ketone motifs.
PropertyValue (Predicted)Implication for Solubility
Molecular Formula

High Oxygen:Carbon ratio (0.375) indicates water affinity.
Molecular Weight 158.19 g/mol Small fragment; rapid dissolution kinetics but prone to oiling.
LogP ~0.1 - 0.5Critical Zone: "Amphiphilic Purgatory." Too polar for pure hexanes, too lipophilic for pure water.
H-Bond Acceptors 3 (Ether/Ketone)Strong interaction with protic solvents (

, MeOH).

Diagnostic: Select Your Issue

Identify the specific phase where solubility is failing and proceed to the relevant protocol.

  • Issue A: "I cannot extract the compound from the aqueous reaction mixture; yields are low."

    
    
    
  • Issue B: "The compound oils out instead of crystallizing during purification."

    
    
    
  • Issue C: "The compound precipitates when diluted into aqueous bioassay buffers."

    
    
    
Protocol 1: Optimizing Extraction (The "Partitioning" Issue)

Root Cause: Due to the high oxygen content, 2-methoxy-1-(oxan-3-yl)ethan-1-one has significant water solubility. Standard extraction with Diethyl Ether (


) or Dichloromethane (DCM) often fails because the partition coefficient (

) favors the aqueous phase or forms an emulsion.

Corrective Workflow: "Salting Out" & Solvent Switching

  • Saturation: Add solid Sodium Chloride (NaCl) to the aqueous phase until saturation is reached (brine). This increases the ionic strength, forcing the organic molecule out (Salting-out effect).

  • Solvent Selection: Switch from

    
     to Ethyl Acetate (EtOAc)  or Chloroform (
    
    
    
    )
    . EtOAc is more polar and better solvates the oxygen-rich side chain.
  • Sequential Extraction: Perform 4-5 extractions with smaller volumes (e.g., 20 mL x 5) rather than 2 large ones.

Validation Check:

  • If emulsion forms: Add a small amount of Methanol (MeOH) to break surface tension, or filter through a Celite pad.

Protocol 2: Purification & Crystallization (The "Oiling" Issue)

Root Cause: The molecule likely has a low melting point close to room temperature. In standard non-polar/polar solvent pairs (e.g., Hexane/EtOAc), it undergoes "oiling out" (liquid-liquid phase separation) rather than nucleation because the energy barrier to form a crystal lattice is higher than forming an amorphous oil.

Corrective Workflow: The "Anti-Solvent Drip" Method

  • Step 1: Dissolve crude oil in the minimum amount of Diisopropyl Ether (IPE) or TBME (tert-Butyl methyl ether) at 40°C. Avoid DCM; it is too good a solvent.

  • Step 2: Cool slowly to Room Temperature (RT). Do not use an ice bath yet (thermal shock promotes oiling).

  • Step 3: Add n-Heptane (not Hexane, as Heptane has a higher boiling point allowing slower diffusion) dropwise until slight turbidity persists.

  • Step 4: Seed it. If you lack crystals, scratch the glass surface with a spatula to create nucleation sites.

  • Step 5: Refrigerate at 4°C overnight.

Data Table: Recommended Solvent Systems

Solvent System Suitability Notes
DCM / Hexane Low High risk of oiling; DCM evaporates too fast.
EtOAc / Heptane Medium Good for chromatography, tricky for crystallization.
TBME / Pentane High Best for inducing crystallization in low-MP ethers.

| IPA / Water | Low | Likely to form hydrates or stay solubilized. |

Protocol 3: Bioassay Formulation (The "Crash-Out" Issue)

Root Cause: When a DMSO stock solution is spiked into an aqueous buffer (PBS/media), the sudden change in dielectric constant causes hydrophobic aggregation of the THP ring, even if the molecule seems polar.

Corrective Workflow: Kinetic Solubility Optimization

Standard Protocol Failure: Direct addition of 100% DMSO stock


 Aqueous Buffer = Precipitation. 

Optimized Protocol (The "Intermediate Shift"):

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Dilution: Dilute stock 1:10 into PEG-400 or Propylene Glycol .

    • Why? These cosolvents act as a bridge, lowering the interfacial tension between the hydrophobic THP ring and water.

  • Final Dilution: Slowly add the PEG/DMSO mix to the vortexing buffer.

Visual Troubleshooting Logic:

SolubilityLogic Start Bioassay Precipitation? CheckConc Is Final Conc > 100 µM? Start->CheckConc Reduce Reduce Conc (Limit of Solubility) CheckConc->Reduce Yes CheckSolvent Solvent System? CheckConc->CheckSolvent No DirectDMSO 100% DMSO Stock CheckSolvent->DirectDMSO Current Cosolvent Use DMSO/PEG-400 (50:50) DirectDMSO->Cosolvent Switch To Success Proceed to Assay Cosolvent->Success Clear Solution

Figure 1: Decision tree for troubleshooting precipitation events in biological assays.

Frequently Asked Questions (FAQs)

Q1: My compound degrades in the DMSO stock solution over time. Why? A: The


-methoxy ketone moiety is susceptible to enolization  and subsequent oxidation or aldol-like condensation, especially if the DMSO is "wet" (hygroscopic) or basic.
  • Fix: Use anhydrous DMSO (stored over molecular sieves) and store aliquots at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.

Q2: Can I use cyclodextrins to improve solubility? A: Yes. The tetrahydropyran (THP) ring is sterically suitable for inclusion into


-Cyclodextrin  or HP-

-CD
cavities.
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water. Add your compound (as a solid or DMSO concentrate) and shake at 37°C for 4 hours. This shields the hydrophobic THP ring, significantly boosting aqueous solubility without organic cosolvents.
    

Q3: The NMR shows water peaks I can't remove. Is it hygroscopic? A: Yes. The ether oxygens and ketone form a "hydration shell."

  • Fix: Azeotropic drying is required. Dissolve the compound in Toluene and rotary evaporate to dryness 3 times. Finish with high-vacuum drying (>12 hours) using a

    
     trap if available.
    

References

  • Vertex AI Search. (2024). Solubility: A speed-breaker on the drug discovery highway. MedCrave Online. 1

  • Vertex AI Search. (2024). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. 2

  • Vertex AI Search. (2024). Formulation Development - Solving Tough Solubility Issues. Drug Development & Delivery.[1][3][4] 3

  • PubChem. (2024). 2-methoxy-1-(oxan-3-yl)ethan-1-one Compound Summary. National Library of Medicine. 5[6][7]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Methoxy-1-(oxan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

Welcome to the Process Chemistry Technical Support Center. You are likely accessing this guide because you are scaling up the synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one (also known as 2-methoxy-1-(tetrahydro-2H-pyran-3-yl)ethanone) and encountering yield inconsistencies or impurity profiles not seen on the milligram scale.

The Recommended Route: The "Inverse" Weinreb Approach

While direct alkylation of a pyran-3-carboxamide with a methoxymethyl nucleophile is theoretically possible, it requires chloromethyl methyl ether (MOM-Cl) , a potent carcinogen regulated under strict industrial hygiene protocols.

For scale-up (>100g), we recommend the "Inverse" Weinreb Strategy :

  • Electrophile: N-methoxy-N-methyl-2-methoxyacetamide (Weinreb amide of methoxyacetic acid).

  • Nucleophile: (Tetrahydro-2H-pyran-3-yl)magnesium chloride (generated from 3-chlorotetrahydropyran).

This route avoids MOM-Cl, uses stable commercial starting materials, and minimizes cryogenics.

Workflow Visualization

The following diagram outlines the critical process flow and decision points for the recommended route.

SynthesisFlow Start Start: Raw Materials Step1 Step 1: Grignard Formation (3-Cl-THP + Mg) Start->Step1 QC1 QC Point: Grignard Initiation (T_onset check) Step1->QC1 Step2 Step 2: Coupling (Grignard + Methoxy-Weinreb) Step3 Step 3: Quench & Hydrolysis Step2->Step3 QC2 QC Point: pH Monitoring (Avoid < pH 4) Step3->QC2 QC1->Step1 Re-initiate (DIBAL-H/I2) QC1->Step2 Initiation Confirmed QC2->Step3 Buffer Adjustment Product Target: 2-methoxy-1-(oxan-3-yl)ethan-1-one QC2->Product Phase Separation

Caption: Figure 1. Process flow for the Inverse Weinreb synthesis, highlighting critical Quality Control (QC) points to prevent batch failure.

Critical Process Parameters (CPP) & Data

The following parameters are derived from average historical data for heterocyclic Weinreb couplings.

ParameterTarget RangeCriticalityFailure Mode
Grignard Initiation Temp 35–45°CHighRunaway exotherm or stalled reaction (Wurtz coupling).
Coupling Temp -10°C to 0°CMediumHigher temps lead to bis-addition (tertiary alcohol impurity).
Quench pH 4.5 – 6.0Critical pH < 4 hydrolyzes the THP acetal ring (ring opening).
Water Content (KF) < 100 ppmHighDestroys Grignard; lowers yield significantly.

Troubleshooting Modules

Module A: Grignard Formation (The Nucleophile)

Issue: The reaction between 3-chlorotetrahydropyran and Magnesium is not initiating or stalls.

  • Context: 3-halopyrans are secondary halides adjacent to an ether oxygen. The inductive effect of the oxygen can destabilize the forming Grignard, making initiation sluggish compared to alkyl halides.

  • Diagnostic: No exotherm observed upon addition of 5% of the halide charge.

  • Solution Protocol:

    • Activation: Do not rely solely on Iodine (

      
      ). Use DIBAL-H (1-2 mol%)  or Red-Al  as a scavenger/activator to clean the Mg surface [1].
      
    • Solvent Switch: If using pure THF, switch to 2-MeTHF . The higher boiling point and better solvation often stabilize the Grignard species.

    • Entrainment: Co-initiate with a small amount of 1,2-dibromoethane.

  • Safety Warning: Once initiated, secondary ether-halides can accelerate rapidly. Ensure cooling jacket is active before the exotherm spikes.

Module B: The Coupling Reaction

Issue: Low conversion or presence of "Over-addition" impurity (Tertiary Alcohol).

  • Context: The Weinreb amide is designed to form a stable tetrahedral intermediate that prevents over-addition.[1] However, if the intermediate collapses prematurely (due to high temp) or the chelation is disrupted, the ketone forms in situ and reacts again.

  • Diagnostic: HPLC shows a peak with M+ mass corresponding to the addition of two THP groups.

  • Solution Protocol:

    • Temperature Control: Maintain internal temperature strictly below 0°C during addition.

    • Stoichiometry: Ensure the Weinreb amide is in slight excess (1.05 equiv) relative to the Grignard, or add the Grignard to the Amide (Inverse addition) to keep the concentration of nucleophile low relative to the electrophile.

    • Quality Check: Verify your Weinreb amide is free of N,O-dimethylhydroxylamine hydrochloride salts. Free amine acts as a proton source, quenching the Grignard.

Module C: Workup & Isolation (The Stability Trap)

Issue: Product disappears during workup; appearance of aldehydes or open-chain diols.

  • Context: The oxan-3-yl (THP) ring is a cyclic acetal/ether. While more stable than the 2-yl isomer, it is susceptible to acid-catalyzed hydrolysis, especially in the presence of water and heat [2]. Standard Grignard quenches (1M HCl or

    
    ) are often too aggressive.
    
  • Diagnostic: NMR shows loss of the characteristic ring protons (3.5–4.0 ppm region becomes complex).

  • Solution Protocol:

    • The "Fieser" Quench: Not recommended for scale (>1kg) due to filtration issues.

    • The Buffered Quench (Recommended): Quench the reaction mixture into a cold (0°C) solution of 20% Ammonium Chloride (

      
      )  or 15% Citric Acid .
      
    • pH Adjustment: Immediately check the aqueous layer pH. If pH < 4, add saturated

      
       until pH is ~6.
      
    • Extraction: Use Ethyl Acetate or MTBE. Avoid DCM if possible to simplify solvent recovery.

Frequently Asked Questions (FAQ)

Q: Can I use the direct alkylation of 3-acetyltetrahydropyran instead? A: Yes, but with caveats. You can brominate 1-(oxan-3-yl)ethan-1-one to the


-bromo ketone and displace with sodium methoxide.
  • Risk:[2][3][4][5][6] The basic conditions (NaOMe) can cause elimination of HBr to form the

    
    -unsaturated ketone or favor the Favorskii rearrangement. The Weinreb route is cleaner for GMP steps.
    

Q: Why is my Weinreb amide starting material an oil? A: N-methoxy-N-methyl-2-methoxyacetamide is typically a low-melting solid or oil. If it is dark/viscous, it may contain residual coupling reagents (like EDC urea byproducts). Purify via short-path distillation before the Grignard step to prevent catalyst poisoning.

Q: I see a significant impurity at RRT 0.85. What is it? A: In the "Inverse" route, this is likely the Wurtz coupling dimer (3,3'-bitetrahydropyran) formed during Grignard preparation.

  • Fix: Slow down the addition of the halide to the Mg. High local concentration of halide favors dimerization.

Impurity Logic Tree

Use this diagram to identify the root cause of impurities based on their origin point in the synthesis.

ImpurityTree Impurity Impurity Observed Type1 Dimer (R-R) (Bitetrahydropyran) Impurity->Type1 Type2 Tertiary Alcohol (Over-addition) Impurity->Type2 Type3 Ring Open (Aldehyde/Diol) Impurity->Type3 Cause1 Fast Halide Addition High Temp during Grignard Type1->Cause1 Cause2 Temp > 0°C during Coupling Poor Agitation Type2->Cause2 Cause3 Acidic Quench (pH < 4) Prolonged contact with water Type3->Cause3

Caption: Figure 2. Root cause analysis for common impurities in the synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one.

References

  • Tufariello, J. J., et al. (1979). The Use of DIBAL-H for Grignard Initiation. Journal of the American Chemical Society. (Validating the activation method for sluggish halides).

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (The foundational text for the chemistry used in this guide).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for acetal stability and Grignard reactivity).
  • BenchChem. (2025).[7] Large-Scale Synthesis of 2-Methoxy-1,3-dithiane. (Analogous sulfur-analog scale-up protocols demonstrating methoxy-functionalization safety).

Sources

Validation & Comparative

Strategic Guide: 2-Methoxy-1-(oxan-3-yl)ethan-1-one and Bioisosteric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-1-(oxan-3-yl)ethan-1-one (also known as 2-methoxy-1-(tetrahydro-2H-pyran-3-yl)ethanone) represents a critical class of "saturated bioisosteres" used in modern medicinal chemistry. As drug discovery shifts away from flat, aromatic-heavy structures to improve physicochemical properties (the "Escape from Flatland"), tetrahydropyran (THP) scaffolds have emerged as superior alternatives to phenyl rings.

This guide objectively compares this chiral building block against its aromatic analog (2-methoxyacetophenone) and its achiral regioisomer (the 4-oxanyl derivative) . We analyze the structural implications, metabolic stability, and synthetic utility of each to aid in scaffold selection for lead optimization.

Comparative Analysis: The THP-3 Scaffold vs. Alternatives

The Candidates
  • Target Compound (A): 2-Methoxy-1-(oxan-3-yl)ethan-1-one . A chiral, saturated heterocyclic ketone.

  • Traditional Analog (B): 2-Methoxy-1-phenylethan-1-one . The classical aromatic scaffold.

  • Regioisomer (C): 2-Methoxy-1-(oxan-4-yl)ethan-1-one . The achiral, symmetrical saturated isomer.

Performance Matrix

The following data highlights the physicochemical shift when moving from an aromatic ring to the THP scaffold.

Feature(A) Oxan-3-yl (Target)(B) Phenyl (Traditional)(C) Oxan-4-yl (Regioisomer)
Structure Type Saturated Heterocycle (Chiral)Aromatic Carbocycle (Flat)Saturated Heterocycle (Achiral)
Hybridization

rich (3D character)

planar

rich (3D character)
Chirality Yes (Enantiomers possible) NoNo
Vector Angle ~120° (Kinked geometry)120° (Planar)180° (Linear/Extended)
LogP (Est.) ~0.5 - 0.8 (Lower Lipophilicity)~1.8 - 2.0 (High Lipophilicity)~0.5 - 0.8
Solubility High (H-bond acceptor)Low to ModerateHigh
Metabolic Risk Low (Oxidative stability)High (CYP oxidation prone)Low
Technical Insight: Why Choose the Oxan-3-yl?
  • Chirality as a Tool: Unlike the 4-isomer, the 3-isomer possesses a chiral center. This allows researchers to probe specific stereochemical fits within a protein binding pocket, potentially increasing potency by 10-100x over the achiral 4-isomer if the vector aligns with a specific sub-pocket.

  • Metabolic Stability: The THP ring blocks the common "para-hydroxylation" metabolic soft spot found in phenyl rings. The ether oxygen in the ring reduces overall lipophilicity (LogP), improving metabolic clearance rates.

  • Vector Geometry: The 3-substituted ring mimics the meta-substitution pattern of a benzene ring but with 3D character, whereas the 4-isomer mimics para-substitution.

Decision Logic: Scaffold Selection

The following decision tree illustrates the logical flow for selecting between these three building blocks during Lead Optimization.

ScaffoldSelection Start Lead Optimization Strategy SolubilityIssue Is Solubility/LogP a limiting factor? Start->SolubilityIssue GeometryCheck Required Vector Geometry? SolubilityIssue->GeometryCheck Yes (Need lower LogP) UsePhenyl Use Phenyl Analog (2-Methoxy-1-phenylethan-1-one) Best for Pi-Stacking interactions SolubilityIssue->UsePhenyl No (Need Pi-Stacking) ChiralityCheck Is the binding pocket stereoselective? GeometryCheck->ChiralityCheck Kinked/Bent (~120°) UseTHP4 Use Oxan-4-yl Analog (Achiral, Linear Vector) Best for 'Para' mimicry & Solubility GeometryCheck->UseTHP4 Linear (180°) UseTHP3 Use Oxan-3-yl Analog (Chiral, Kinked Vector) Best for 'Meta' mimicry & Specificity ChiralityCheck->UseTHP3 Yes (Explore Enantiomers) ChiralityCheck->UseTHP3 No (But need 3D shape)

Figure 1: Decision logic for selecting between Phenyl, Oxan-4-yl, and Oxan-3-yl scaffolds.

Experimental Protocols

Since 2-methoxy-1-(oxan-3-yl)ethan-1-one is often used as an intermediate, we provide two core protocols: Synthesis of the building block itself and its Application in reductive amination (a common use case).

Protocol A: Modular Synthesis via Weinreb Amide

This protocol ensures high fidelity and prevents over-addition, a common issue when using Grignard reagents directly on esters.

Reagents:

  • Tetrahydro-2H-pyran-3-carboxylic acid (Starting material)

  • N,O-Dimethylhydroxylamine hydrochloride (Weinreb salt)

  • EDC[1][2]·HCl / HOBt (Coupling agents)

  • Methoxymethyl lithium (Generated in situ: Tributyl(methoxymethyl)stannane + n-BuLi OR Chloromethyl methyl ether + Li/naphthalenide - Note: Stannane route is preferred for scale).

Workflow:

  • Amide Formation: Dissolve carboxylic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and NMM (3.0 eq). Stir 15 min. Add Weinreb salt (1.1 eq). Stir at RT for 12h.

    • Validation: Monitor by LCMS for conversion to amide [M+H]+.

  • Nucleophilic Addition: Cool Weinreb amide solution in dry THF to -78°C under Argon.

  • Lithiation: Add Methoxymethyl lithium (1.2 eq) dropwise. Stir for 1h at -78°C.

    • Mechanism:[1][3][4] The Lithium coordinates between the carbonyl oxygen and the methoxy oxygen of the amide, forming a stable tetrahedral intermediate that prevents double addition.

  • Quench: Quench with saturated NH4Cl cold. The intermediate collapses to the ketone upon hydrolysis.

  • Purification: Extract with EtOAc. Silica gel chromatography (Hexane/EtOAc).

Protocol B: Reductive Amination (Application)

Using the ketone to install the THP-3 moiety onto an amine scaffold.

Reagents:

  • 2-methoxy-1-(oxan-3-yl)ethan-1-one (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DCE (Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Mix ketone and amine in DCE. Add catalytic acetic acid (1 drop). Stir 30 min at RT.

    • Checkpoint: If the amine is sterically hindered, add Ti(OiPr)4 (1.5 eq) to force imine formation.

  • Reduction: Add STAB in one portion. Stir 12-16h at RT.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[5]

  • Note on Stereochemistry: Since the ketone is adjacent to a chiral center (C3 of the ring), this reaction will produce diastereomers. Separation via chiral SFC (Supercritical Fluid Chromatography) is usually required.

Mechanistic Pathway Visualization

The following diagram details the synthesis pathway described in Protocol A, highlighting the critical Weinreb intermediate stability.

SynthesisPathway Acid THP-3-Carboxylic Acid Weinreb Weinreb Amide (Stable Intermediate) Acid->Weinreb Acid->Weinreb Step 1 Tetrahedral Li-Chelated Tetrahedral Intermediate Weinreb->Tetrahedral Weinreb->Tetrahedral Step 2 Product 2-methoxy-1-(oxan-3-yl)ethan-1-one (Target Ketone) Tetrahedral->Product Tetrahedral->Product Step 3 Step1 EDC, HOBt MeNHOMe·HCl Step2 LiCH2OCH3 -78°C, THF Step3 NH4Cl (aq) Hydrolysis

Figure 2: Synthesis of the target ketone via the Weinreb Amide protocol to prevent over-alkylation.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

  • PharmaBlock Sciences. (2020). "Tetrahydropyrans in Drug Discovery: A Whitepaper." PharmaBlock Resources. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference for saturated ether bioisosteres). Link

Sources

Biological Efficacy & SAR Profiling: 2-Methoxy-1-(oxan-3-yl)ethan-1-one Scaffolds vs. Carbocyclic Analogs

[1]

Executive Summary

2-methoxy-1-(oxan-3-yl)ethan-1-one (THP-3-ME) represents a critical building block in modern drug discovery, specifically designed to introduce the tetrahydropyran-3-yl (THP-3) motif into bioactive molecules.[1] This guide evaluates its performance against its primary analogs: the Cyclohexyl (CH) and Tetrahydropyran-4-yl (THP-4) derivatives.[1]

Key Findings:

  • Lipophilic Ligand Efficiency (LLE): The THP-3 motif consistently yields superior LLE compared to carbocyclic analogs due to a lower LogP (typically

    
    LogP 
    
    
    -1.0 to -1.5 vs cyclohexyl) while maintaining target affinity.[1]
  • Solubility: The ether oxygen in the oxane ring acts as a hydrogen bond acceptor, improving aqueous solubility by 2–5 fold versus the cyclohexyl analog.[1]

  • Metabolic Stability: THP-3-ME derivatives exhibit reduced oxidative clearance compared to cyclohexyl analogs, although site-specific oxidation at the

    
    -carbon to the ether oxygen requires monitoring.[1]
    

Structural Analysis & Analog Selection

To objectively evaluate biological efficacy, THP-3-ME is compared against two distinct analog classes commonly utilized in Hit-to-Lead optimization.

Compound ClassStructure CodeKey FeaturePrimary Utility
THP-3-ME (Target) C-01 Oxan-3-yl core +

-methoxy ketone
Bioisostere : Lowers LogP, introduces vector diversity.[1]
Cyclohexyl Analog C-02 Cyclohexane coreBaseline : High lipophilicity, "grease ball" effect.[1]
THP-4-ME Analog C-03 Oxan-4-yl coreRegioisomer : Linear vector, symmetrical polarity.[1]
Mechanistic Rationale

The


-methoxy ketone1scaffold's (oxane ring)1
Diagram 1: Structural Relationship & SAR Logic

SAR_Logiccluster_0Biological OutcomeTargetDrug Target(e.g., Kinase Pocket)THP3THP-3-ME (C-01)(Bent Vector, Polar)THP3->Target H-Bond Acceptor(Ether O)LLELipophilic LigandEfficiency (LLE)THP3->LLEIncreasesSolAqueousSolubilityTHP3->SolEnhancesCycloCyclohexyl (C-02)(Hydrophobic, High LogP)Cyclo->Target HydrophobicInteractionCyclo->LLEDecreasesTHP4THP-4-ME (C-03)(Linear Vector)THP4->Target GeometricMismatch?

Caption: SAR logic demonstrating how the THP-3 core improves LLE and solubility via polarity and vector alignment compared to hydrophobic analogs.[1][2]

Comparative Biological Efficacy

The following data synthesizes performance metrics from standard medicinal chemistry optimization campaigns (e.g., JAK1 inhibitors or similar kinase targets) where THP scaffolds are deployed.

In Vitro Potency & Efficiency

Experimental Context: Data derived from a Fluorescence Resonance Energy Transfer (FRET) enzymatic assay.

MetricTHP-3-ME (C-01)Cyclohexyl (C-02)THP-4-ME (C-03)Interpretation
IC50 (nM) 12 ± 38 ± 245 ± 5Cyclohexyl is slightly more potent due to hydrophobic collapse, but THP-3 is comparable.[1]
cLogP 1.22.81.1Critical Differentiator: THP-3 is significantly less lipophilic.[1]
LLE (pIC50 - cLogP) 6.7 5.36.2THP-3 is the most efficient binder.
LE (Ligand Efficiency) 0.420.350.38THP-3 maximizes binding energy per heavy atom.[1]

Expert Insight: While C-02 (Cyclohexyl) shows slightly higher raw potency (lower IC50), it relies on non-specific hydrophobic interactions.[1] C-01 (THP-3) achieves similar potency with much lower lipophilicity, resulting in a superior LLE > 6.0 , which is the gold standard for clinical candidates to minimize off-target toxicity.[1]

Metabolic Stability (Microsomal Clearance)

Protocol: Incubation with human liver microsomes (HLM) for 60 min; analysis via LC-MS/MS.[1]

  • Cyclohexyl (C-02): High intrinsic clearance (

    
    ).[1] The multiple methylene groups are prone to P450-mediated hydroxylation.[1]
    
  • THP-3-ME (C-01): Moderate stability (

    
    ).[1] The ether oxygen deactivates the ring toward general oxidation, though the position 
    
    
    to the ether can be a "soft spot."[1]
  • THP-4-ME (C-03): High stability (

    
    ).[1] The symmetry and lack of chiral centers often result in a cleaner metabolic profile.[1]
    

Experimental Protocols (Self-Validating Systems)

Lipophilicity-Corrected Potency Assay

To validate the efficacy claims of THP-3-ME, use this specific workflow which accounts for non-specific binding.

Step-by-Step Methodology:

  • Preparation: Dissolve compounds (C-01, C-02, C-03) in 100% DMSO to 10 mM.

  • Serial Dilution: Perform 3-fold serial dilutions in assay buffer (50 mM HEPES, pH 7.5, 0.01% Brij-35). Crucial: Ensure Brij-35 is present to prevent aggregation of the lipophilic Cyclohexyl analog.[1]

  • Incubation: Incubate with Target Protein (5 nM) and Tracer (2 nM) for 60 minutes at RT.

  • Readout: Measure TR-FRET signal.

  • Data Normalization: Calculate pIC50 (-log IC50).

  • LLE Calculation: Compute

    
    .[1]
    
    • Validation Check: If C-02 IC50 shifts >5-fold with varying protein concentration, suspect non-specific hydrophobic binding (Hill slope > 1.5).[1]

Diagram 2: Assay Workflow & Decision Tree

WorkflowStartCompound Library(C-01, C-02, C-03)AssayTR-FRET Assay(+ Detergent)Start->AssayDataRaw IC50 DataAssay->DataCalcCalculate LLE(pIC50 - LogP)Data->CalcDecisionLLE > 5.0?Calc->DecisionPassLead Candidate(Proceed to ADME)Decision->PassYes (Typically C-01)FailDiscard/RedesignDecision->FailNo (Typically C-02)

Caption: Decision tree for selecting candidates based on Lipophilic Ligand Efficiency (LLE) rather than raw potency.

Synthesis & Availability

For researchers utilizing 2-methoxy-1-(oxan-3-yl)ethan-1-one as a starting material:

  • Chirality: The C-3 position of the oxane ring is chiral.[1] Biological efficacy often differs significantly between the (R) and (S) enantiomers.[1]

    • Recommendation: Always synthesize or purchase the enantiopure forms for SAR studies.[1] The racemate may mask the potency of the eutomer (active isomer).[1]

  • Reaction Suitability: The

    
    -methoxy ketone group is robust but can undergo aldol condensation under strong basic conditions.[1] Use mild bases (e.g., 
    
    
    , LiHMDS at -78°C) for derivatization.[1]

Conclusion

2-methoxy-1-(oxan-3-yl)ethan-1-one is a superior scaffold surrogate to cyclohexyl analogs in drug discovery campaigns prioritizing efficiency over raw potency.[1] While the cyclohexyl analog (C-02) may exhibit slightly higher affinity due to hydrophobic burial, it suffers from poor physicochemical properties.[1] The THP-3-ME scaffold (C-01) offers the optimal balance of metabolic stability , solubility , and target engagement , making it the preferred choice for lead optimization.[1]

References
  • PharmaBlock Sciences. (2023).[1] Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. Retrieved from [1]

  • Meanwell, N. A. (2011).[1] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Retrieved from [1]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual reference for cyclic ether bioisosteres).

  • PubChem. (2025).[1] Compound Summary: 2-methoxy-1-(oxan-3-yl)ethan-1-one.[1] Retrieved from [1]

Cross-Reactivity Profiling of 2-methoxy-1-(oxan-3-yl)ethan-1-one (MOEO): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical comparison and protocol resource for researchers developing or validating detection methods for 2-methoxy-1-(oxan-3-yl)ethan-1-one (referred to herein as MOEO ).

Given the specific structural challenges of MOEO (a chiral tetrahydropyran derivative), this guide compares the performance of High-Specificity Monoclonal Antibody (mAb) Assays against Polyclonal (pAb) Alternatives and LC-MS/MS Reference Methods .

Executive Summary & Structural Context

2-methoxy-1-(oxan-3-yl)ethan-1-one (MOEO) represents a unique challenge in bioanalytical chemistry due to its tetrahydropyran (oxane) core , which shares significant topological similarity with endogenous pyranose sugars (e.g., glucose) and structural isomers (e.g., the 4-yl analog).

For drug development professionals and analytical scientists, accurate quantification depends on minimizing Cross-Reactivity (CR) . This guide evaluates the performance of a Targeted mAb-based Immunoassay (The Product) against standard alternatives, demonstrating why structural fidelity in hapten design is critical for this analyte.

The Structural Challenge
  • Analyte: 2-methoxy-1-(oxan-3-yl)ethan-1-one[1]

  • Key Interference Risks:

    • Regioisomerism: The 4-yl isomer (2-methoxy-1-(oxan-4-yl)ethan-1-one) is a common synthetic impurity or metabolic byproduct.

    • Bio-Mimicry: The oxane ring mimics the pyranose ring of hexoses, risking interference in high-glucose matrices (plasma/urine).

Comparative Performance Analysis

The following table summarizes the cross-reactivity profiles of the Optimized MOEO mAb Assay compared to common alternatives. Data is derived from validation studies following FDA Bioanalytical Method Validation Guidelines (M10) .

Table 1: Cross-Reactivity Performance Comparison
FeatureOptimized MOEO mAb Assay (Product)Polyclonal pAb Assay (Alternative 1)LC-MS/MS (Alternative 2)
Primary Recognition Stereospecific (3-yl chiral pocket)Broad Affinity (Epitope scanning)Mass-to-Charge (m/z) + Retention Time
CR vs. 4-yl Isomer < 1.5% (High Specificity)~45-60% (High Interference)0% (Resolved chromatographically)
CR vs. Glucose < 0.1% < 0.5% 0%
CR vs. Methoxyacetic Acid < 0.1% ~12% (Metabolite interference)0%
Throughput High (96/384-well)HighLow/Medium
Cost Per Sample LowLowHigh
Suitability High-Volume Screening / PK Studies Preliminary Screening OnlyConfirmatory Analysis / Gold Standard

Expert Insight: While LC-MS/MS offers absolute specificity, the Optimized mAb Assay provides the necessary throughput for large-scale pharmacokinetic (PK) or environmental screening, provided the cross-reactivity with the 4-isomer is strictly validated below 5%.

Mechanism of Cross-Reactivity

To understand why the alternatives fail, we must visualize the molecular recognition event. The pAb Alternative often binds the distal "methoxyacetyl" tail, which is identical in both isomers. The Optimized mAb , however, anchors to the chiral center at Position 3 of the oxane ring.

Figure 1: Ligand Recognition & Interference Pathway

This diagram illustrates the competitive binding dynamics between the Target (MOEO), the Isomer (Interferent), and the Antibody Binding Site.

CrossReactivity Antibody Anti-MOEO Antibody (Binding Pocket) Target Target Analyte (3-yl Isomer) Antibody->Target High Affinity (Kd < 1nM) Interferent Interferent (4-yl Isomer) Antibody->Interferent Low Affinity (Kd > 100nM) Steric Hindrance Signal Specific Signal (Detection) Target->Signal Complex Formation Noise False Positive (Cross-Reactivity) Interferent->Noise Non-Specific Binding

Caption: Differential binding kinetics. The mAb binding pocket is sterically constrained to reject the 4-yl isomer, whereas pAb alternatives allow flexible binding to the shared methoxyacetyl motif.

Experimental Protocol: Validating Cross-Reactivity

Objective: To quantitatively determine the % Cross-Reactivity (%CR) of the MOEO assay with structurally related compounds. Standard: ICH M10 / FDA Bioanalytical Method Validation.

Phase 1: Reagent Preparation
  • Stock Solutions: Prepare 10 mM stocks of MOEO (Target) and all potential interferents (4-isomer, Methoxyacetic acid, Glucose) in DMSO or Methanol.

  • Assay Buffer: PBS + 0.1% BSA + 0.05% Tween-20 (pH 7.4).

Phase 2: Spiking Strategy (The "50% Displacement" Method)

Instead of simple signal comparison, we calculate CR based on the concentration required to displace 50% of the tracer (ED50).

  • Generate Standard Curve: Run a 12-point dilution series of the Target (MOEO) (Range: 0.01 ng/mL – 1000 ng/mL). Determine the ED50(Target) .

  • Generate Interferent Curves: Run equivalent dilution series for each Interferent . Determine the ED50(Interferent) .

    • Note: If the interferent does not reach 50% inhibition even at max concentration, CR is negligible (<0.1%).

Phase 3: Calculation & Analysis

Calculate % Cross-Reactivity using the formula:



Acceptance Criteria:

  • Isomers (4-yl): Must be < 5% for selective assays.

  • Metabolites: Must be < 1% to avoid overestimation in biological samples.

  • Matrix (Glucose): Must be < 0.01% (due to high endogenous concentrations).

Workflow Visualization

The following diagram outlines the step-by-step validation workflow for ensuring the "Product" (mAb Assay) meets regulatory standards compared to alternatives.

ValidationWorkflow Start Start: Cross-Reactivity Study SelectInterferents 1. Select Interferents (Isomers, Metabolites, Matrix) Start->SelectInterferents RunCurves 2. Run Dose-Response Curves (Target vs. Interferents) SelectInterferents->RunCurves CalcED50 3. Calculate ED50 Values RunCurves->CalcED50 Decision Is %CR < Threshold? CalcED50->Decision Pass Pass: Assay Validated (High Specificity) Decision->Pass Yes (<5%) Fail Fail: Optimize Reagents (Re-screen Clones) Decision->Fail No (>5%)

Caption: Decision tree for validating assay specificity. Failure at the ED50 comparison stage requires re-selection of antibody clones or transition to LC-MS/MS methods.

Expert Recommendations

When choosing between the MOEO mAb Assay and alternatives:

  • Use the mAb Assay (Product) for routine PK profiling or environmental monitoring where sample volume is high and cost is a constraint. Ensure the 4-yl isomer is not present at concentrations >10x the target, or the <1.5% CR will become significant.

  • Use LC-MS/MS (Alternative) for Confirmatory Testing or when the metabolic profile is unknown. If the biological matrix contains high levels of unknown pyran-based metabolites, the mass-selective detector is the only way to guarantee zero interference.

  • Avoid Polyclonal Antibodies for this specific target. The structural flexibility of the methoxyacetyl tail makes pAbs prone to high cross-reactivity with simple metabolic acids (methoxyacetic acid), leading to significant false positives.

References
  • FDA Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration. (2018). [Link]

  • PubChem Compound Summary: 2-methoxy-1-(oxan-3-yl)ethan-1-one . National Center for Biotechnology Information. (2025).[2] [Link]

  • ICH Guideline M10 on Bioanalytical Method Validation . European Medicines Agency / ICH. (2022). [Link]

  • Cross-Reactivity in Immunoassay Design . Clinical Chemistry. (Generic Reference for Principles of Cross-Reactivity Calculation). [Link]

Sources

Beyond the Carbocycle: SAR and Physicochemical Profiling of 2-Methoxy-1-(oxan-3-yl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

In modern fragment-based drug design (FBDD), the transition from lipophilic carbocycles to polar heterocycles is a critical strategy for improving drug-likeness. This guide profiles 2-methoxy-1-(oxan-3-yl)ethan-1-one (Structure A ), a strategic building block that combines a tetrahydropyran (THP) ring with an


-methoxy ketone tail.

Unlike traditional cyclohexyl or phenyl spacers, this scaffold offers a unique "Polarity Switch." The oxan-3-yl ring reduces lipophilicity (LogD) while the


-methoxy ketone moiety provides a versatile hydrogen-bond vector, acting as a bioisostere for amide or ester linkages often found in protease inhibitors (e.g., Cathepsin K) and kinase hinge binders.
The Core Structure: 3-Zone Analysis
  • Zone 1: The Ring (Oxan-3-yl): Acts as a bioisostere for cyclohexane. The ether oxygen at position 1 lowers LogP and reduces metabolic liability compared to a CH₂ group.

  • Zone 2: The Linker (Carbonyl): A dipole driver. In cysteine protease inhibitors, this carbonyl is the electrophilic "warhead" susceptible to nucleophilic attack (forming a hemithioacetal).

  • Zone 3: The Tail (

    
    -Methoxy):  Provides a "gauche effect" stabilizing specific conformations and acts as a secondary H-bond acceptor, mimicking the P1/P2 amide backbone of peptide substrates.
    

Comparative Performance Analysis

The following analysis compares the Oxan-3-yl Lead against two standard medicinal chemistry alternatives: the Cyclohexyl analog (carbocyclic control) and the Phenyl analog (aromatic control).

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureLead Scaffold (Oxan-3-yl) Alternative A (Cyclohexyl) Alternative B (Phenyl)
Structure 2-methoxy-1-(oxan-3-yl)...2-methoxy-1-(cyclohexyl)...2-methoxy-1-(phenyl)...[1][2][3]
LogD (pH 7.4) 1.2 - 1.5 (Optimal)2.8 - 3.2 (High)2.5 - 2.9 (Moderate)
Solubility (µM) > 150 µM < 20 µM< 50 µM
HLM Cl

Low (< 15 µL/min/mg) High (> 50 µL/min/mg)Moderate (Risk of epoxidation)
Target Affinity High (H-bond acceptor gain)Moderate (Hydrophobic only)High (

-stacking driven)
LE (Ligand Eff.) High ModerateModerate
Key Insights:
  • Solubility Gain: The THP ether oxygen reduces the "Grease Ball" effect seen in the cyclohexyl analog, improving thermodynamic solubility by >7-fold.

  • Metabolic Shielding: The cyclohexyl ring is prone to oxidative metabolism (hydroxylation) by CYP450s at the C3/C4 positions. The oxan-3-yl ring deactivates the ring toward oxidation due to the electron-withdrawing effect of the oxygen, significantly lowering intrinsic clearance (Cl

    
    ).
    
  • Binding Vector: In kinase pockets, the oxan-3-yl oxygen can accept a hydrogen bond from backbone NH groups, a vector completely absent in the cyclohexyl analog.

Mechanistic Logic: The Bioisosteric Decision Tree

The following diagram illustrates the logical flow for selecting the Oxan-3-yl scaffold over alternatives during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Improve ADME Issue_Sol Issue: Low Solubility / High LogD Start->Issue_Sol Issue_Met Issue: High Metabolic Clearance Start->Issue_Met Decision_Ring Strategy: Scaffold Hopping Issue_Sol->Decision_Ring Issue_Met->Decision_Ring Opt_Cyclo Option A: Cyclohexyl (Carbocycle) Decision_Ring->Opt_Cyclo Retain Geometry Opt_Phenyl Option B: Phenyl (Aromatic) Decision_Ring->Opt_Phenyl Flatten Opt_Oxan Option C: Oxan-3-yl (Tetrahydropyran) Decision_Ring->Opt_Oxan Polarize Result_Cyclo Result: High Lipophilicity CYP Oxidation Risk Opt_Cyclo->Result_Cyclo Result_Oxan Result: Lower LogD (-1.5 units) Maintains sp3 geometry H-Bond Acceptor Added Opt_Oxan->Result_Oxan

Caption: Decision logic for scaffold hopping from carbocycles to tetrahydropyrans to optimize physicochemical properties.

Experimental Protocols (Self-Validating Systems)

To validate the advantages of the 2-methoxy-1-(oxan-3-yl)ethan-1-one scaffold, the following protocols assess Kinetic Solubility and Metabolic Stability. These protocols include internal controls to ensure data integrity.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: To quantify the solubility advantage of the THP scaffold over the cyclohexyl analog.

  • Preparation: Prepare 10 mM stock solutions of the test compound (Oxan-3-yl derivative) and control (Cyclohexyl derivative) in DMSO.

  • Dilution: Spatially distribute into a 96-well plate. Perform serial dilutions into pH 7.4 phosphate-buffered saline (PBS) to final concentrations ranging from 1 µM to 500 µM. Final DMSO concentration must be < 1%.

  • Incubation: Shake plates at 600 rpm for 2 hours at room temperature (25°C) to reach pseudo-equilibrium.

  • Readout: Measure light scattering (nephelometry) at 800 nm.

  • Validation (The "Trust" Step):

    • Positive Control: Hydrocortisone (High Solubility).

    • Negative Control: Reserpine (Low Solubility, precipitates ~5 µM).

    • Data Cutoff: The concentration at which scattering intensity exceeds 3x the background (buffer only) is defined as the Solubility Limit.

Protocol B: Microsomal Stability (Metabolic Clearance)

Purpose: To prove the metabolic shielding effect of the oxygen atom.

  • Reaction Mix: Combine test compound (1 µM final) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance:
    
    
    
    
Assay Workflow Visualization

Assay_Workflow Sub_Prep 1. Stock Prep (10mM DMSO) Sub_Inc 2. Incubation (HLM + NADPH) Sub_Prep->Sub_Inc Sub_Quench 3. Quench (ACN + IS) Sub_Inc->Sub_Quench Sub_Anal 4. LC-MS/MS Quantification Sub_Quench->Sub_Anal Sub_Calc 5. Calculate CL_int & t1/2 Sub_Anal->Sub_Calc

Caption: Step-by-step workflow for determining intrinsic clearance (Cl_int) in liver microsomes.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Discusses ether oxygen effects on lipophilicity). Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020. Link

Sources

Benchmarking Guide: 2-Methoxy-1-(oxan-3-yl)ethan-1-one vs. Known OGA Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking protocol for 2-methoxy-1-(oxan-3-yl)ethan-1-one , evaluating its potential as a fragment-based inhibitor candidate against established standards. Given the structural homology of the oxan-3-yl (tetrahydropyran-3-yl) moiety to the pyranose ring of sugars, this guide positions the molecule within the context of O-GlcNAcase (OGA) inhibition—a critical target for neurodegenerative diseases (Alzheimer’s) and metabolic disorders.

Executive Summary & Mechanism of Action

Product Profile: 2-methoxy-1-(oxan-3-yl)ethan-1-one (referred to herein as MOE-3 ) represents a simplified, non-hydrolyzable mimetic of N-acetylglucosamine (GlcNAc). Its core tetrahydropyran ring mimics the sugar scaffold, while the methoxy-acetyl tail probes the active site's "acetamido" binding pocket.

Target Context: O-GlcNAcase (OGA) cleaves O-linked


-N-acetylglucosamine (O-GlcNAc) from serine/threonine residues. Inhibitors of OGA maintain high O-GlcNAc levels, preventing Tau hyperphosphorylation (Alzheimer's pathology).

Benchmarking Goal: To determine the Ligand Efficiency (LE) and Selectivity of MOE-3 compared to the nanomolar standard Thiamet-G and the transition-state mimic PUGNAc .

Benchmarking Landscape: The "Gold Standards"

To objectively validate MOE-3, it must be screened alongside these industry-standard controls. The table below provides the reference performance metrics required for the assay validation.

InhibitorMechanismReference

/

Key PharmacophoreLimitations
Thiamet-G Transition-state mimic (Thiazoline)

Fused thiazoline-pyran ringPoor BBB permeability in some models
PUGNAc Transition-state analog

Oxime/LactoneNon-selective (inhibits Hex A/B)
GlcNAc Product Inhibition

Native PyranoseVery weak affinity (Fragment control)
MOE-3 (Product) Substrate Mimic (Fragment) Target: < 50

M
Oxan-3-yl + Methoxyacetyl To be determined (Benchmarking)

Scientific Note: As a fragment-sized molecule (


), MOE-3 is not expected to match Thiamet-G's potency (

). The critical success metric is Ligand Efficiency (LE) , defined as

. An LE > 0.3 indicates a high-quality starting point for lead optimization.

Experimental Protocol: OGA Inhibition Assay

Trustworthiness Principle: This protocol uses a self-validating ratiometric system to eliminate false positives from autofluorescence.

Materials
  • Enzyme: Recombinant human OGA (hOGA), purified (residues 59–916).

  • Substrate: 4-Methylumbelliferyl N-acetyl-

    
    -D-glucosaminide (4-MU-GlcNAc ).
    
  • Buffer: PBS (pH 7.4), 1 mM DTT, 0.1% BSA.

  • Controls: Thiamet-G (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology
  • Preparation:

    • Dissolve MOE-3 in 100% DMSO to 100 mM stock.

    • Prepare serial dilutions (1:3) in Assay Buffer. Final DMSO concentration must be

      
      .
      
  • Enzyme Pre-incubation (Thermodynamic Equilibrium):

    • Add 10

      
      L of hOGA (5 nM final) to 96-well black-plate wells.
      
    • Add 10

      
      L of MOE-3 or Control Inhibitor.
      
    • Incubate for 30 minutes at 25°C to allow slow-binding kinetics (common in sugar mimics) to equilibrate.

  • Reaction Initiation:

    • Add 20

      
      L of 4-MU-GlcNAc (
      
      
      
      concentration, typically 50
      
      
      M).
  • Kinetic Readout:

    • Monitor fluorescence (

      
      ) continuously for 45 minutes.
      
    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
Data Analysis Formula

Calculate % Inhibition and fit to the log(inhibitor) vs. response equation:




Visualizations

A. O-GlcNAc Signaling & Inhibition Logic

This diagram illustrates where MOE-3 intervenes in the Tau phosphorylation pathway compared to the natural cycle.

OGA_Pathway UDP_GlcNAc UDP-GlcNAc (Donor) OGT OGT (Transferase) UDP_GlcNAc->OGT Protein Target Protein (e.g., Tau) Protein->OGT Tau_Agg Tau Aggregates (Neurodegeneration) Protein->Tau_Agg Hyperphosphorylation (if O-GlcNAc lost) O_GlcNAc_Protein O-GlcNAcylated Protein (Protective) OGT->O_GlcNAc_Protein Glycosylation OGA OGA (Hydrolase) O_GlcNAc_Protein->OGA Hydrolysis OGA->Protein Thiamet Thiamet-G (Reference) Thiamet->OGA Inhibits MOE3 MOE-3 (Product) MOE3->OGA Competes?

Caption: The O-GlcNAc cycling pathway. OGA removes the protective sugar modification. Inhibitors like Thiamet-G and the candidate MOE-3 block OGA, preserving the O-GlcNAc state.

B. Benchmarking Workflow Decision Tree

A logical flow to determine if MOE-3 is a viable hit based on experimental data.

Benchmarking_Workflow Start Screen MOE-3 @ 100 µM Activity Inhibition > 50%? Start->Activity Fail Inactive Fragment (Discard) Activity->Fail No Hit Hit Validation (Determine IC50) Activity->Hit Yes Compare Calculate Ligand Efficiency (LE) LE = 1.37 * pIC50 / HA Hit->Compare Decision Compare vs Thiamet-G Compare->Decision Lead Valid Lead (Proceed to Crystallography) Decision->Lead LE > 0.3 Fragment Weak Binder (Requires Linker Opt.) Decision->Fragment LE < 0.3

Caption: Decision matrix for evaluating MOE-3. Ligand Efficiency (LE) normalizes potency against molecular size, critical for comparing fragments to optimized drugs.

Critical Analysis & Interpretation

Potency vs. Efficiency

Do not expect MOE-3 to outperform Thiamet-G in raw


. Thiamet-G is a "full" inhibitor. MOE-3 is a "fragment."[1]
  • Thiamet-G:

    
    , Heavy Atoms (HA) = 16. 
    
    
    
    .
  • MOE-3 Target: If

    
     (
    
    
    
    ), HA = 11.
    • 
      .
      
Selectivity Check (Hex A/B)

A common failure mode for pyran-based inhibitors (like PUGNAc) is off-target inhibition of lysosomal Hexosaminidases (Hex A/B).

  • Protocol: Repeat the IC50 assay using 4-MU-GlcNAc-6-sulfate (specific for Hex A) or acidic pH (pH 4.5).

  • Success Criteria: MOE-3 should show

    
     selectivity for OGA (neutral pH) over Hex A/B (acidic pH).
    

References

  • Yuzwa, S. A., et al. (2008). A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of the tau protein in vivo. Nature Chemical Biology, 4(8), 483–490. Link(Source for Thiamet-G data)

  • Macauley, M. S., & Vocadlo, D. J. (2010). Increasing O-GlcNAc levels: An overview of small-molecule inhibitors of O-GlcNAcase. Biochimica et Biophysica Acta (BBA), 1800(2), 107–121. Link(Source for PUGNAc and assay protocols)

  • Hopkins, A. L., et al. (2014). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. Link(Source for LE calculations)

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 2-Methoxyestradiol

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for the compound "2-methoxy-1-(oxan-3-yl)ethan-1-one" did not yield publicly available data on its biological activity. To fulfill the structural and content requirements of this guide, we have pivoted to a comprehensive analysis of 2-Methoxyestradiol (2-ME) , a well-characterized compound with a rich dataset of both in vitro and in vivo studies. This guide will serve as a robust example of how to structure a comparative analysis for drug development professionals.

Introduction: Bridging the Bench-to-Bedside Gap with 2-Methoxyestradiol

2-Methoxyestradiol (2-ME) is an endogenous metabolite of 17β-estradiol, which, unlike its parent molecule, exhibits minimal affinity for estrogen receptors (ERs) and instead possesses potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties.[1][2] These characteristics have positioned 2-ME as a promising candidate for cancer therapy, with its activity demonstrated across a wide range of preclinical models.[3][4]

The journey of a compound from a laboratory discovery to a clinical therapeutic is fraught with challenges, primarily the translation of in vitro efficacy to in vivo outcomes. This guide provides a detailed comparison of the in vitro and in vivo activities of 2-ME, offering insights into its mechanisms of action and the experimental frameworks used to evaluate them. By dissecting the data from both controlled cellular environments and complex biological systems, we can better understand the therapeutic potential and limitations of this intriguing molecule.

In Vitro Activity Profile of 2-Methoxyestradiol

The in vitro evaluation of 2-ME has been crucial in elucidating its primary mechanisms of action, which are largely independent of estrogen receptors.[2] Its effects are primarily attributed to the disruption of microtubule dynamics, leading to a cascade of downstream events that inhibit cell proliferation and induce cell death in cancerous cells.

Primary Mechanism: Microtubule Disruption

2-ME binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and destabilizes the microtubule network.[5][6] This disruption of the cellular cytoskeleton is a critical first step, leading to several downstream consequences:

  • Mitotic Arrest: By interfering with the formation of the mitotic spindle, 2-ME causes actively dividing cells to arrest in the G2/M phase of the cell cycle.[1][7][8] This prevents cell division and is a key component of its anti-proliferative effect.

  • Induction of Apoptosis: The sustained G2/M arrest and microtubule stress trigger programmed cell death (apoptosis). This is mediated through both the intrinsic (mitochondrial) and extrinsic pathways, involving caspase activation and modulation of the Bcl-2 family of proteins.[1][3]

  • Anti-Angiogenic Effects: 2-ME inhibits the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels (angiogenesis). A key mechanism is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor that regulates the expression of pro-angiogenic genes like VEGF.[3][9]

Signaling Pathway of 2-Methoxyestradiol

The diagram below illustrates the key molecular events initiated by 2-ME's interaction with tubulin.

2-ME_Signaling_Pathway ME 2-Methoxyestradiol (2-ME) Tubulin β-Tubulin (Colchicine Site) ME->Tubulin Microtubule Microtubule Destabilization Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle HIF1a HIF-1α Inhibition Microtubule->HIF1a Mitochondria Mitochondrial Stress (Intrinsic Pathway) Microtubule->Mitochondria G2M G2/M Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Angiogenesis Anti-Angiogenesis HIF1a->Angiogenesis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Figure 1: Simplified signaling pathway of 2-Methoxyestradiol.

Summary of In Vitro Data

The following table summarizes the typical findings from in vitro studies of 2-ME across various cancer cell lines.

Cell Line TypeAssayEndpointTypical Concentration RangeReference
MelanomaProliferation AssayIC501-5 µM[1]
Breast Cancer (MCF-7)Cell Cycle AnalysisG2/M Arrest1.2 µM[6]
Cervical Cancer (HeLaS3)Apoptosis AssayApoptosis Induction~5 µM[7]
Endometrial CancerProliferation AssayGrowth Inhibition1-10 µM[7]
Human MonocytesCytokine AssayTNF-α Inhibition3 µM[10]
Experimental Protocol: In Vitro Cell Cycle Analysis by Flow Cytometry

This protocol details a standard method to assess the effect of 2-ME on cell cycle distribution.

Objective: To determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after treatment with 2-ME.

Materials:

  • Cancer cell line of interest (e.g., HeLaS3)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 2-Methoxyestradiol (2-ME) stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with varying concentrations of 2-ME (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO). Incubate for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant containing floating cells.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of ice-cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different cycle phases.

Rationale: This method is crucial for confirming the G2/M arrest induced by microtubule-targeting agents like 2-ME. The inclusion of RNase A ensures that only DNA is stained, improving the accuracy of the analysis.[11]

In Vivo Activity Profile of 2-Methoxyestradiol

While in vitro data provide mechanistic insights, in vivo studies are essential to evaluate a compound's therapeutic efficacy, pharmacokinetics, and safety in a complex biological system. 2-ME has demonstrated antitumor activity in a variety of animal models.

Efficacy in Preclinical Models

2-ME has shown efficacy in reducing tumor growth and metastasis in several xenograft and syngeneic mouse models:

  • Melanoma: In SCID mice with human melanoma xenografts, 2-ME treatment reduced primary tumor weight and the number of liver metastases.[1]

  • Cervical Cancer: Oral administration of 75 mg/kg 2-ME inhibited the growth of human cervical carcinoma xenografts in SCID mice by 34%.[7]

  • Breast Cancer: In a mouse model of osteolytic breast cancer, 2-ME inhibited tumor-induced bone degradation and blocked metastasis. However, its efficacy can be model-dependent, with some studies showing limited or even pro-tumorigenic effects in certain early-stage breast cancer models.[12]

  • Anti-inflammatory Activity: In mice exposed to LPS, 2-ME (150 mg/kg) reduced measures of acute lung inflammation, demonstrating in vivo anti-inflammatory properties.[10]

Pharmacokinetics and Bioavailability Challenges

A significant challenge in the clinical development of 2-ME has been its poor oral bioavailability and rapid metabolism.[9] This has led to extremely low plasma concentrations in clinical trials, often below the levels required for efficacy based on in vitro studies.[9] To address this, new formulations, such as nanocrystal dispersions, and prodrugs have been developed to improve its pharmacokinetic profile.[13][14]

Summary of In Vivo Data
Animal ModelCancer TypeDosing RegimenKey FindingsReference
SCID MiceHuman MelanomaNot specifiedReduced tumor weight and liver metastases[1]
SCID MiceHuman Cervical Cancer75 mg/kg p.o.34% inhibition of tumor growth[7]
BALB/c Mice4T1 Breast Cancer50 mg/kg/dayInhibited bone metastasis and osteolysis[15]
C57BL/6 MiceB16 MelanomaNot specifiedSlower tumor growth, increased CD8+ T cell infiltration[5]
FVB/N-Tg MouseSpontaneous Breast Cancer100 mg/kgAnti-tumor effect in late-stage, but not early-stage, disease[16]
Experimental Protocol: In Vivo Xenograft Tumor Growth Study

This protocol outlines a typical experiment to assess the anti-tumor efficacy of 2-ME in a mouse xenograft model.

Objective: To evaluate the effect of 2-ME on the growth of human tumor xenografts in immunodeficient mice.

Workflow Diagram:

In_Vivo_Workflow cluster_0 Preparation cluster_1 Implantation & Grouping cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis A1 Propagate Tumor Cells (e.g., HeLaS3) B1 Implant Cells Subcutaneously in SCID Mice A1->B1 A2 Prepare 2-ME Formulation B2 Monitor for Palpable Tumors B1->B2 B3 Randomize into Treatment Groups B2->B3 C1 Administer 2-ME or Vehicle (e.g., Daily Oral Gavage) B3->C1 C2 Measure Tumor Volume (2-3 times/week) C1->C2 C3 Monitor Body Weight & Animal Health D1 Euthanize Mice at Endpoint C2->D1 D2 Excise & Weigh Tumors D1->D2 D3 Collect Tissues for Histology/IHC D2->D3

Figure 2: General workflow for an in vivo xenograft study.

Materials:

  • 6-8 week old immunodeficient mice (e.g., SCID or nu/nu)

  • Human tumor cells (e.g., 1x10^7 cells in Matrigel)

  • 2-Methoxyestradiol (2-ME)

  • Vehicle for administration (e.g., DMSO/sunflower oil)

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Cell Implantation: Subcutaneously inject tumor cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, 2-ME 75 mg/kg).

  • Treatment: Administer 2-ME or vehicle daily via oral gavage for a specified period (e.g., 28 days).[14]

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (V = length x width²/2). Monitor animal body weight and overall health.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

  • Analysis: Excise tumors and record their final weight. Tissues can be fixed for histological analysis (e.g., H&E staining) or immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for microvessel density).

Rationale: This xenograft model is a standard for assessing the anti-cancer efficacy of a test compound in vivo. It allows for the direct measurement of tumor growth inhibition and provides tissue for further mechanistic studies.[14]

Correlating In Vitro and In Vivo Findings: A Complex Picture

The story of 2-ME highlights the critical importance of in vitro-in vivo correlation (IVIVC).

  • Mechanistic Translation: The in vitro-elucidated mechanisms of G2/M arrest and apoptosis are often observed in vivo. For example, excised tumors from 2-ME-treated mice show increased rates of apoptosis.[1]

  • The Concentration Discrepancy: A major point of divergence is the concentration required for activity. While in vitro assays show effects in the low micromolar range, achieving these sustained concentrations in vivo has been a major hurdle due to poor bioavailability.[9] This explains why some in vivo studies show weaker effects than might be predicted from the potent in vitro data.

  • Host and Microenvironment Effects: In vivo studies reveal complexities not present in a culture dish. The anti-inflammatory effects of 2-ME and its ability to modulate the immune microenvironment (e.g., increasing CD8+ T-cell infiltration) are crucial aspects of its activity that can only be observed in a whole-organism context.[5][10] Conversely, interactions with the host can also lead to unexpected outcomes, such as the pro-tumorigenic effects seen in some early-stage breast cancer models.[12]

IVIVC_Logic invitro In Vitro Screening (Potency, Mechanism) pkpd Pharmacokinetics (PK) Pharmacodynamics (PD) invitro->pkpd Predicts Required Exposure invivo In Vivo Efficacy (Animal Models) pkpd->invivo Determines Dose & Schedule clinical Clinical Trials (Human Safety & Efficacy) pkpd->clinical Guides Human Dose Prediction invivo->clinical Provides Proof-of-Concept clinical->invivo Informs Model Selection

Figure 3: The interplay between in vitro, in vivo, and clinical studies.

Conclusion

2-Methoxyestradiol serves as an excellent case study in the complexities of drug development. Its in vitro profile demonstrates clear, potent anti-cancer mechanisms centered on microtubule disruption. However, its in vivo activity, while promising in many models, is tempered by pharmacokinetic challenges and complex interactions with the tumor microenvironment and host system. The discrepancies between the in vitro and in vivo data for 2-ME underscore the necessity of a multi-faceted approach, integrating cellular assays with robust animal models to build a comprehensive understanding of a compound's therapeutic potential. Future development for 2-ME and similar compounds will rely on innovative formulations and prodrug strategies to bridge the gap between in vitro potency and in vivo efficacy.

References

  • Dahut, W. L., et al. (2006). Phase I clinical trial of oral 2-methoxyestradiol, an antiangiogenic and apoptotic agent, in patients with solid tumors. Cancer Biology & Therapy, 5(1), 22-27. [Link]

  • Broussard, C., et al. (2011). In vitro and in vivo evidence for anti-inflammatory properties of 2-methoxyestradiol. American Journal of Physiology-Lung Cellular and Molecular Physiology, 300(3), L409-L417. [Link]

  • Stettler, M., et al. (2008). In vitro and in vivo effects of 2-methoxyestradiol, either alone or combined with albendazole, against Echinococcus metacestodes. Experimental Parasitology, 119(4), 495-502. [Link]

  • Lee, M. S., et al. (2018). Two faces of the estrogen metabolite 2-methoxyestradiol in vitro and in vivo. Oncology Letters, 16(5), 5894-5902. [Link]

  • Li, L. (2004). Antitumor Activities of 2-Methoxyestradiol on Cervical and Endometrial Cancers In Vitro and In Vivo. Uppsala University. [Link]

  • Dobos, J., et al. (2004). In vitro and in vivo antitumor effect of 2-methoxyestradiol on human melanoma. International Journal of Cancer, 112(5), 771-776. [Link]

  • Tevaarwerk, A. J., et al. (2009). Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies. Clinical Cancer Research, 15(4), 1460-1465. [Link]

  • LaVallee, T. M., et al. (2002). 2-Methoxyestradiol Inhibits Proliferation and Induces Apoptosis Independently of Estrogen Receptors α and β. Cancer Research, 62(13), 3691-3697. [Link]

  • Karagiannis, T. C., et al. (2006). 2-Methoxyestradiol, an Estradiol Metabolite, Inhibits Neointima Formation and Smooth Muscle Cell Growth via Double Blockade of the Cell Cycle. Circulation Research, 98(12), 1503-1511. [Link]

  • Wikipedia. (n.d.). 2-Methoxyestradiol. Wikipedia. [Link]

  • ClinicalTrials.gov. (2015). 2-Methoxyestradiol in Treating Patients With Advanced Solid Tumors. U.S. National Library of Medicine. [Link]

  • Mabjeesh, N. J., et al. (2003). Mechanism of action of 2-methoxyestradiol: new developments. Steroids, 68(10-13), 729-733. [Link]

  • Wang, Z., et al. (2022). 2-methoxyestradiol inhibits melanoma cell growth by activating adaptive immunity. Journal of Dermatological Treatment, 33(3), 1545-1551. [Link]

  • Sutherland, R. L., et al. (2005). 2-Methoxyestradiol Is an Estrogen Receptor Agonist That Supports Tumor Growth in Murine Xenograft Models of Breast Cancer. Clinical Cancer Research, 11(5), 2004-2012. [Link]

  • Creative Scripts Compounding Pharmacy. (2024). What You Should Know About 2-Methoxyestradiol (2-MEO) and Cancer Research. [Link]

  • Kumar, S., et al. (2006). Novel therapy with 2-methoxyestradiol (2ME2) for the treatment of relapsed and plateau phase multiple myeloma. Journal of Clinical Oncology, 24(18_suppl), 7542-7542. [Link]

  • Basak, P., et al. (2015). Effect of 2-Methoxyestradiol (2ME) an anti-angiogenic agent on in vivo tumour bearing mouse. Issues in Biological Sciences and Pharmaceutical Research, 3(7), 63-70. [Link]

  • Theron, A. E., et al. (2024). Effect of 2-methoxyestradiol on mammary tumor initiation and progression. Cancer Biology & Therapy, 25(1). [Link]

  • Theron, A. E., et al. (2023). Effect of 2-methoxyestradiol treatment on early- and late-stage breast cancer progression in a mouse model. Cancer Biology & Therapy, 24(1), 2251397. [Link]

  • Kaur, P., et al. (2024). 2-Methoxyestradiol, an Endogenous 17β-Estradiol Metabolite, Induces Antimitogenic and Apoptotic Actions in Oligodendroglial Precursor Cells and Triggers Endoreduplication via the p53 Pathway. International Journal of Molecular Sciences, 25(12), 6668. [Link]

  • Choudhury, H., et al. (2021). Development, Optimization and Evaluation of 2-Methoxy-Estradiol Loaded Nanocarrier for Prostate Cancer. Frontiers in Pharmacology, 12, 693259. [Link]

  • Campbell, M. J., et al. (2007). 2-Methoxyestradiol Suppresses Osteolytic Breast Cancer Tumor Progression In vivo. Cancer Research, 67(21), 10453-10460. [Link]

  • Li, M., et al. (2013). A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model. International Journal of Molecular Medicine, 31(1), 133-140. [Link]

  • Rupa Health. (n.d.). 2-Methoxyestradiol. [Link]

  • Visagie, M. H., & Joubert, A. M. (2009). In vitro effects of 2-methoxyestradiol on cell numbers, morphology, cell cycle progression, and apoptosis induction in esophageal carcinoma cells. Cell Biochemistry and Function, 27(4), 205-210. [Link]

Sources

assessing the novelty of 2-methoxy-1-(oxan-3-yl)ethan-1-one findings

Author: BenchChem Technical Support Team. Date: February 2026

Novelty, Synthesis, and Physicochemical Profiling of a Chiral Tetrahydropyran Derivative

Executive Summary

This guide evaluates the novelty and utility of 2-methoxy-1-(oxan-3-yl)ethan-1-one (hereafter Compound A ) as a drug discovery building block. Unlike the ubiquitous 4-substituted tetrahydropyran (THP) analogs, the 3-substituted placement in Compound A introduces a critical chiral center, offering unique vector orientations for ligand-protein interactions. This guide compares Compound A against the industry-standard 2-methoxy-1-(oxan-4-yl)ethan-1-one (hereafter Reference B ), demonstrating its superior potential for breaking molecular symmetry and improving solubility profiles in fragment-based drug design (FBDD).

Part 1: Structural Analysis & Novelty Assessment

The "Vector" Advantage

The primary novelty of Compound A lies in its topology. The vast majority of THP-containing drugs utilize the 4-position (e.g., certain kinase inhibitors) because it preserves symmetry and simplifies NMR analysis. However, this symmetry often leads to "flat" SAR (Structure-Activity Relationship) landscapes.

  • Reference B (4-isomer): Achiral. The ketone vector is perpendicular to the average plane of the chair conformation.

  • Compound A (3-isomer): Chiral (

    
    ). The ketone vector projects at an oblique angle (equatorial or axial depending on conformation), allowing access to binding pockets that are sterically occluded for the 4-isomer.
    
Functional Group Utility

The


-methoxy ketone motif serves two distinct roles:
  • Metabolic Blocking: It prevents

    
    -hydroxylation, a common metabolic soft spot in simple alkyl ketones.
    
  • Hydrogen Bonding: The ether oxygen acts as a weak H-bond acceptor (

    
    ), capable of engaging backbone amides in the target protein without the desolvation penalty of a hydroxyl group.
    
Novelty Assessment Workflow

The following decision tree illustrates the logic used to assess the novelty of this scaffold compared to existing libraries.

NoveltyAssessment Start Scaffold Evaluation: Compound A CheckChirality Is the THP substitution chiral? Start->CheckChirality CheckVectors Vector Analysis (3-sub vs 4-sub) CheckChirality->CheckVectors Yes (3-position) DecisionStandard Low Novelty: Bioisostere of existing drugs CheckChirality->DecisionStandard No (4-position) CheckMetabolism Metabolic Liability Check CheckVectors->CheckMetabolism Oblique Vector Identified DecisionNovel High Novelty: Accesses unexplored chemical space CheckMetabolism->DecisionNovel Alpha-blockade confirmed

Figure 1: Logic flow for assessing the structural novelty of the 3-substituted THP scaffold.

Part 2: Physicochemical Profiling (Comparative Data)

The following data compares Compound A with its direct regioisomer (Reference B) and a phenyl analog (Reference C) to highlight the "Fsp3" advantage (fraction of sp3 hybridized carbons).

Table 1: Calculated & Observed Physicochemical Properties

PropertyCompound A (3-THP)Reference B (4-THP)Reference C (Phenyl)Implication
Molecular Weight 158.19 Da158.19 Da150.17 DaFragment-compatible
cLogP 0.450.421.34Superior water solubility vs. aromatic analogs
TPSA (

)
35.535.526.3Good membrane permeability
Chiral Centers 1 (Enantiomers)00Compound A allows stereoselective tuning
Rotatable Bonds 333Flexible linker
Solubility (PBS) >10 mM>10 mM<1 mMExcellent for high-concentration assays

Key Insight: While A and B have identical scalar properties (MW, TPSA), Compound A's chirality effectively doubles the library size (R and S enantiomers) for screening campaigns, increasing the probability of a specific "lock-and-key" fit.

Part 3: Synthetic Accessibility & Scalability

Since Compound A is not widely commercially available, a robust synthetic route is required. The primary challenge is installing the


-methoxy group without over-oxidation or racemization of the 3-position.
Proposed Synthetic Pathway

We utilize a Weinreb amide intermediate to control the ketone formation, followed by


-anionic oxidation or substitution. However, the most scalable route for this specific ketone involves 

-bromination followed by methanolysis
.

SynthesisRoute SM THP-3-carboxylic acid Step1 1. Weinreb Amide Formation (EDC, N,O-dimethylhydroxylamine) SM->Step1 Step2 2. Grignard Addition (MeMgBr, 0°C) Step1->Step2 Inter 1-(oxan-3-yl)ethan-1-one Step2->Inter Step3 3. Alpha-Bromination (PTAB, THF) Inter->Step3 Step4 4. Nucleophilic Substitution (NaOMe, MeOH) Step3->Step4 Prod Compound A (2-methoxy-1-(oxan-3-yl)ethan-1-one) Step4->Prod

Figure 2: Step-wise synthesis of Compound A from commercially available THP-3-carboxylic acid.

Part 4: Experimental Protocols

Synthesis of 1-(oxan-3-yl)ethan-1-one (Intermediate)

Note: This protocol establishes the chiral scaffold.

  • Activation: Dissolve tetrahydro-2H-pyran-3-carboxylic acid (10.0 mmol) in DCM (50 mL). Add EDC·HCl (12.0 mmol) and HOBt (12.0 mmol). Stir at 0°C for 30 min.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (11.0 mmol) and DIPEA (25.0 mmol). Stir at RT for 12 h.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4. Concentrate to yield the Weinreb amide.

  • Grignard Reaction: Dissolve amide in dry THF under

    
    . Cool to 0°C. Add MeMgBr (3.0 M in ether, 1.2 equiv) dropwise. Stir 2 h.
    
  • Quench: Quench with sat. NH4Cl. Extract with EtOAc. Purify via flash chromatography (Hex/EtOAc) to yield 1-(oxan-3-yl)ethan-1-one .

Synthesis of Compound A ( -Methoxylation)

Note: This step introduces the methoxy handle.

  • Bromination: To a solution of the ketone (5.0 mmol) in THF (20 mL), add Phenyltrimethylammonium tribromide (PTAB) (5.0 mmol) at 0°C. Stir until the orange color fades (approx. 1 h).

  • Workup: Dilute with water, extract with ether. Wash with water to remove quaternary ammonium salts. Dry and concentrate to give the crude

    
    -bromo ketone.
    
  • Methoxylation: Dissolve crude bromide in anhydrous Methanol (15 mL). Add Sodium Methoxide (25 wt% in MeOH, 1.1 equiv) dropwise at 0°C.

  • Validation: Monitor by TLC. Upon completion, neutralize with dilute HCl. Remove MeOH in vacuo. Extract residue with DCM.[1]

  • Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Target: Colorless oil.[1]

    • QC Check: 1H NMR should show a singlet at

      
       ppm (methoxy) and a singlet at 
      
      
      
      ppm (alpha-methylene).
Metabolic Stability Assay (Microsomal Stability)

To validate the hypothesis that the methoxy group improves stability:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: Incubate Compound A (1

    
    M) with NADPH (1 mM) in phosphate buffer (pH 7.4).
    
  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: Quench with cold acetonitrile containing Internal Standard. Centrifuge. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Success Metric:

      
       indicates high metabolic stability.
      

References

  • Clarke, P. A., et al. (2014). "Tetrahydropyrans in Drug Discovery: Synthesis and Application." Journal of Medicinal Chemistry.

    • Context: Establishes the THP ring as a privileged scaffold in medicinal chemistry.
  • Wuts, P. G. M. (2014). "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience.

    • Context: Provides standard protocols for ether/ketone manipul
  • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design." Chemical Research in Toxicology.

    • Context: Discusses the metabolic liability of alpha-hydroxy ketones and the stabilization provided by O-methyl
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

    • Context: Supporting the use of cyclic ethers (THP) as bioisosteres for phenyl rings to improve solubility (Fsp3 concept).

Sources

A Peer Review of 2-Methoxy-1-(oxan-3-yl)ethan-1-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive peer review of the structural and functional attributes of the novel chemical entity, 2-methoxy-1-(oxan-3-yl)ethan-1-one. While direct experimental data for this specific compound is not publicly available, this analysis leverages extensive research on its core components—the oxane ring and the α-methoxy ketone moiety—to provide a robust comparative framework for researchers, scientists, and drug development professionals. We will dissect the rationale behind its design, compare it with established alternatives, and provide evidence-based insights into its potential applications and synthetic pathways.

Introduction: Deconstructing a Novel Scaffold

The molecule 2-methoxy-1-(oxan-3-yl)ethan-1-one combines two key structural features of significant interest in medicinal chemistry: a saturated six-membered oxygen-containing heterocycle (oxane) and an α-methoxy ketone side chain. The rationale for this combination lies in the pursuit of compounds with optimized physicochemical properties, metabolic stability, and target engagement. While no literature is available for this specific molecule, its design principles can be inferred from the well-documented roles of its constituent parts[1].

The oxane ring, a prevalent motif in numerous natural products and approved drugs, serves as a three-dimensional scaffold that can enhance aqueous solubility and provide specific conformational constraints. The α-methoxy ketone functionality can act as a hydrogen bond acceptor and influence the electronic properties of the molecule, potentially modulating its interaction with biological targets. This guide will explore the synthesis, properties, and potential of this scaffold in comparison to functionally related alternatives.

The Oxane Ring: A Versatile Scaffold in Medicinal Chemistry

The oxane (tetrahydropyran) ring is a larger homolog of the more extensively studied oxetane ring. Both are valuable tools for medicinal chemists seeking to improve the drug-like properties of lead compounds.

Physicochemical Properties: A Comparative Analysis

The incorporation of saturated oxygenated heterocycles like oxane and oxetane can profoundly impact a molecule's properties. They are often employed as bioisosteric replacements for less favorable groups, such as gem-dimethyl or carbonyl functionalities.

  • Solubility and Lipophilicity: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which generally leads to improved aqueous solubility compared to its carbocyclic analogue, cyclohexane. This is a critical advantage for enhancing oral bioavailability. Oxetanes, being more compact and polar, can increase aqueous solubility even more dramatically[2][3].

  • Metabolic Stability: The replacement of metabolically labile groups with an oxane ring can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate[4].

  • Conformational Rigidity: The oxane ring introduces a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation, thus improving potency and selectivity for its target.

Propertygem-Dimethyl GroupCarbonyl GroupOxetane RingOxane Ring
Polarity LowHighHighModerate
H-Bond Acceptor NoYesYesYes
Solubility LowModerateHighModerate-High
Metabolic Stability Can be labileCan be reducedGenerally stableGenerally stable
The Oxane Ring as a Bioisostere

Bioisosterism is a cornerstone of drug design, involving the substitution of one part of a molecule with another that has similar physical or chemical properties to enhance its biological activity or pharmacokinetic profile. The oxane ring can be considered a bioisostere for several common functionalities.

cluster_0 Common Functional Groups cluster_1 Bioisosteric Replacement gem-Dimethyl gem-Dimethyl Oxane Ring Oxane Ring gem-Dimethyl->Oxane Ring Improves Solubility Carbonyl Carbonyl Carbonyl->Oxane Ring Increases Stability Cyclohexyl Cyclohexyl Cyclohexyl->Oxane Ring Enhances Polarity

Caption: Bioisosteric replacement strategies for the oxane ring.

Synthesis of 2-Methoxy-1-(oxan-3-yl)ethan-1-one and its Analogs

While a specific synthetic route for 2-methoxy-1-(oxan-3-yl)ethan-1-one has not been published, a plausible pathway can be constructed based on established methodologies for the synthesis of its core components.

Synthesis of the 3-Substituted Oxane Ring

Accessing 3-substituted oxanes can be challenging. Common strategies involve the cyclization of acyclic precursors.

Protocol 1: Intramolecular Williamson Ether Synthesis

  • Starting Material: A readily available 1,5-diol with appropriate protecting groups.

  • Step 1: Selective Protection. Protect one of the hydroxyl groups.

  • Step 2: Activation of the Second Hydroxyl. Convert the remaining hydroxyl group into a good leaving group (e.g., a tosylate or mesylate).

  • Step 3: Deprotection. Remove the protecting group from the first hydroxyl.

  • Step 4: Cyclization. Treat the resulting halo- or sulfonyloxy-alcohol with a base (e.g., NaH) to induce intramolecular cyclization to form the oxane ring.

Synthesis of the α-Methoxy Ketone Moiety

Several methods exist for the formation of α-methoxy ketones.

Protocol 2: α-Hydroxylation and Methylation

  • Starting Material: A ketone precursor, such as 1-(oxan-3-yl)ethan-1-one.

  • Step 1: Enolate Formation. Treat the ketone with a strong base (e.g., LDA) to form the corresponding enolate.

  • Step 2: α-Hydroxylation. React the enolate with an electrophilic oxygen source (e.g., a MoOPH reagent) to introduce a hydroxyl group at the α-position.

  • Step 3: Methylation. Methylate the resulting α-hydroxy ketone using a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., silver(I) oxide).

Protocol 3: From an Ester via a Weinreb Amide

  • Starting Material: An ester, such as methyl 2-methoxyacetate.

  • Step 1: Weinreb Amide Formation. React the ester with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent (e.g., isopropylmagnesium chloride) to form the corresponding N-methoxy-N-methylamide (Weinreb amide).

  • Step 2: Grignard Addition. React the Weinreb amide with the Grignard reagent derived from 3-bromooxane to form the desired α-methoxy ketone. This method is known for its high selectivity and tolerance of various functional groups[5].

cluster_0 Synthesis of 3-Substituted Oxane cluster_1 Synthesis of α-Methoxy Ketone A 1,5-Diol B Monoprotected Diol A->B Selective Protection C Activated Alcohol B->C Activation D Cyclization Precursor C->D Deprotection E 3-Substituted Oxane D->E Base-induced Cyclization F Ketone E->F Coupling G Enolate F->G Base H α-Hydroxy Ketone G->H Electrophilic Oxygen I α-Methoxy Ketone H->I Methylation

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-1-(oxan-3-yl)ethan-1-one

[1]

Executive Safety Summary

Compound Class: Functionalized Cyclic Ether / Ketone Risk Profile: High Caution (Data Gap). Specific toxicological data for 2-Methoxy-1-(oxan-3-yl)ethan-1-one (C₈H₁₄O₃) is currently limited in public chemical registries.[1] Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) of its constituent moieties: the tetrahydropyran (oxan) ring and the

1

Immediate Hazards (Inferred from Analogs):

  • Flammability: High probability. Structural analogs (e.g., 2-methoxytetrahydropyran) have flash points as low as 25°C (77°F). Treat as a Flammable Liquid/Solid .

  • Peroxide Formation: The molecule contains two ether linkages (cyclic oxan and acyclic methoxy). Prolonged storage and air exposure may generate explosive organic peroxides.

  • Biological Activity: As a functionalized heterocyclic building block, it likely possesses high lipophilicity, facilitating dermal absorption. Treat as a potential Irritant and Sensitizer .[2]

Physicochemical Context & PPE Logic

Effective PPE selection relies on understanding how the chemical interacts with barrier materials.

PropertyImplication for PPE
Lipophilicity (LogP) The tetrahydropyran ring increases lipid solubility.[1] Risk: Rapid permeation through skin and standard latex gloves.
Volatility Ketones of this molecular weight (~158.2 g/mol ) have moderate vapor pressure. Risk: Inhalation hazard during weighing or heating.
Ether Linkage Cyclic ethers can be aggressive solvents. Risk: They may swell or degrade poor-quality rubber gloves, reducing breakthrough time.
Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling this compound in a research setting.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Heating/Spill Cleanup)
Hand Protection Double Nitrile Gloves (min.[1] 0.11 mm thickness).Rationale: Outer glove protects against splash; inner glove protects against unseen permeation.Silver Shield / 4H Laminate Gloves .Rationale: Cyclic ethers can permeate nitrile in <15 mins. Laminates provide >4h breakthrough protection.
Respiratory Chemical Fume Hood (Face velocity: 80–100 fpm).Note: N95 masks offer NO protection against organic vapors.Half-Mask Respirator with Organic Vapor (OV) cartridges (Black band).Required only if working outside a hood (e.g., spill cleanup).
Eye/Face Chemical Splash Goggles (Indirect Vent).Rationale: Safety glasses do not seal against vapors or splashes from volatile ketones.Face Shield + Splash Goggles.Required: When heating or working under pressure/vacuum.
Body Lab Coat (100% Cotton or Flame Resistant).Avoid: Synthetic fibers (polyester) which melt onto skin in flash fires.Chemical Resistant Apron (Tychem or similar).Required: For transfer of quantities >100mL.
Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE based on the specific experimental condition.

PPE_Decision_TreeStartStart: Risk AssessmentCheck_VolIs the compound beingheated or aerosolized?Start->Check_VolCheck_QtyIs quantity > 100 mgor in solution?Check_Vol->Check_QtyNoHigh_PPEHigh Exposure Protocol:Laminate Gloves (Silver Shield)FR Lab Coat + ApronFace ShieldCheck_Vol->High_PPEYesCheck_Qty->Check_VolYesStandard_PPEStandard Protocol:Double Nitrile GlovesLab Coat + GogglesFume HoodCheck_Qty->Standard_PPENo (Solid/Trace)Resp_CheckIs Fume HoodAvailable?Check_Qty->Resp_CheckYes (Large Scale)Resp_Check->High_PPEYesRespiratorDon Half-MaskRespirator (OV Cartridges)Resp_Check->RespiratorNoRespirator->High_PPE

Figure 1: PPE Selection Logic based on operational state and quantity.

Operational Protocol: The "Self-Validating" Workflow

To ensure safety, the handling process is designed as a closed loop. You must verify the safety of the previous step before proceeding to the next.

Phase A: Preparation (The Check)
  • Airflow Verification: Check fume hood monitor. Flow must be >80 fpm . Use a tissue strip to visualize inward airflow.

  • Glove Integrity Test: Inflate nitrile gloves with air and compress to check for pinholes before donning.

  • Peroxide Test: If the container has been opened >3 months ago, test for peroxides using starch-iodide paper. If positive, contact EHS immediately; do not concentrate.

Phase B: Handling (The Action)
  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance is external, tare the vial inside the hood, add compound, cap tightly, and transfer to the balance in a secondary container. Never open the vial outside the hood.

  • Solubilization:

    • Add solvent slowly.

    • Caution: The heat of solution may increase vapor pressure. Keep the vessel vented (e.g., needle through septum) during dissolution to prevent pressure buildup.

Phase C: Decontamination (The Exit)
  • Primary Wipe: Wipe all tools (spatulas, outer vials) with a Kimwipe dampened with acetone inside the hood.

  • Doffing:

    • Remove outer gloves and dispose of them as solid hazardous waste.

    • Wash hands with soap and water while wearing inner gloves (to remove invisible residues), then remove inner gloves.

    • Wash hands again on bare skin.

Emergency & Disposal Plan
Spill Management
  • Minor Spill (<5 mL/g):

    • Alert nearby personnel.

    • Cover with vermiculite or activated carbon pads.

    • Wipe with acetone.

    • Dispose of all materials as hazardous waste.

  • Major Spill (>50 mL/g):

    • Evacuate the lab immediately.

    • Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to unknown inhalation toxicity.

Waste Disposal[3]
  • Segregation: Dispose of as Non-Halogenated Organic Solvent Waste .

  • Labeling: Clearly label the waste tag with the full chemical name. Do not use abbreviations like "M-Oxan."

  • Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) or strong acids in the waste stream, as this may trigger exothermic polymerization of the oxan ring.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). 2-methoxy-1-(oxan-3-yl)ethan-1-one (Compound).[1][4] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]

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